6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Description
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Properties
IUPAC Name |
6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-3,5,7-9,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWUBYBAUIHOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)OC2C(C1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976910 | |
| Record name | 6,7-Dihydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61371-55-9 | |
| Record name | Griffonilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dihydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Frontier of Benzofuranone Chemistry
The benzofuranone scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active compounds.[1][2] These structures are of significant interest to the scientific community due to their diverse biological activities, which include anticancer, antiviral, antifungal, and antioxidant properties.[1][3][4] This guide focuses on a specific, yet sparsely documented derivative: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one . Given the nascent stage of research into this particular molecule, this document will serve as a technical guide, leveraging established principles of organic chemistry and data from closely related analogs to predict its chemical properties, propose viable synthetic strategies, and hypothesize its potential biological significance. Our objective is to provide a foundational resource for researchers poised to explore the synthesis and application of this novel compound.
Molecular Architecture and Physicochemical Profile
The fundamental structure of this compound features a bicyclic system comprising a dihydropyranone ring fused to a cyclohexene diol. The presence of multiple chiral centers and hydrophilic functional groups dictates its physical and chemical behavior.
Caption: 2D representation of this compound.
Predicted Physicochemical Properties
Due to the lack of experimental data for the target molecule, the following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Characteristic | Basis for Prediction |
| Molecular Formula | C₈H₈O₄ | Structural analysis |
| Molecular Weight | 168.15 g/mol | Calculation from molecular formula |
| Hydrogen Bond Donors | 2 (two hydroxyl groups) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (two hydroxyl oxygens, one ether oxygen, one carbonyl oxygen) | Structural analysis |
| Solubility | Likely soluble in polar protic solvents (e.g., methanol, ethanol, water) and polar aprotic solvents (e.g., DMSO, DMF). Poorly soluble in nonpolar solvents. | Presence of multiple polar functional groups capable of hydrogen bonding. |
| XLogP3 | < 1.0 | The presence of two hydroxyl groups significantly increases hydrophilicity compared to related structures. |
| Physical Form | Expected to be a solid at room temperature. | Based on the properties of similar polyhydroxylated heterocyclic compounds.[5][6] |
Proposed Strategies for Chemical Synthesis
The synthesis of this compound is anticipated to be a multi-step process, commencing with the formation of a dihydrobenzofuranone core, followed by the introduction of the vicinal diol functionality.
Synthesis of the Dihydrobenzofuranone Core
A common route to the 4,5,6,7-tetrahydro-1-benzofuran-2(4H)-one scaffold involves the reaction of a 1,3-cyclohexanedione with an alpha-halo-acetaldehyde.[7]
Caption: Proposed synthesis of the dihydrobenzofuranone core.
Experimental Protocol (Adapted from established procedures[7]):
-
Reaction Setup: Dissolve 1,3-cyclohexanedione in a suitable solvent such as methanol or water in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Basification: Cool the solution to 0 °C in an ice bath and add a stoichiometric amount of a base like potassium hydroxide or sodium hydroxide. Stir for 30 minutes.
-
Addition of Electrophile: Slowly add a 40-50% aqueous solution of chloroacetaldehyde to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, acidify the solution to a pH below 7 with a dilute acid (e.g., 1N HCl).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 6,7-dihydro-4(5H)-benzofuranone.
Introduction of the Vicinal Diol
With the core structure in hand, the next critical step is the dihydroxylation of the cyclohexene ring. This can be achieved through several established methods.
Caption: Potential routes for vicinal dihydroxylation.
Method A: Osmium Tetroxide Dihydroxylation
This method is known for its high yield and stereospecificity, typically affording syn-diols.
-
Reaction Setup: Dissolve the 6,7-dihydro-4(5H)-benzofuranone in a mixture of acetone and water.
-
Reagent Addition: Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quenching: Quench the reaction by adding a reducing agent like sodium sulfite or sodium bisulfite.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.
Method B: Potassium Permanganate Dihydroxylation
A more classical and cost-effective method, though sometimes less selective.
-
Reaction Setup: Dissolve the starting material in a suitable solvent (e.g., a mixture of t-butanol and water) and cool to 0 °C.
-
Reagent Addition: Slowly add a cold, dilute solution of potassium permanganate (KMnO₄) with vigorous stirring.
-
Reaction: Maintain the temperature at 0 °C and stir until the purple color of the permanganate disappears.
-
Workup: Filter the manganese dioxide byproduct and extract the filtrate with an organic solvent.
-
Purification: Dry the organic extract and purify the product using column chromatography.
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound will rely heavily on modern spectroscopic techniques. Below are the anticipated spectral data based on its proposed structure and data from related benzofuran derivatives.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H on C-6 | 3.5 - 4.5 | m | Proton attached to a carbon bearing a hydroxyl group. | |
| H on C-7 | 3.5 - 4.5 | m | Proton attached to a carbon bearing a hydroxyl group. | |
| H on C-7a | 4.0 - 5.0 | m | Proton at the ring junction, adjacent to an oxygen atom. | |
| Protons on C-4 & C-5 | 2.0 - 3.0 | m | Methylene protons on the saturated part of the cyclohexene ring. | |
| Protons on C-3 | 2.5 - 3.5 | m | Methylene protons adjacent to the carbonyl group. | |
| -OH Protons | Broad singlet | Exchangeable protons of the hydroxyl groups. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (Carbonyl) | 170 - 180 | Carbonyl carbon of a lactone. |
| C-3a | 120 - 140 | Olefinic carbon at the ring junction. |
| C-7b | 140 - 160 | Olefinic carbon adjacent to the ether oxygen. |
| C-6, C-7 | 60 - 80 | Carbons bearing hydroxyl groups. |
| C-7a | 70 - 90 | Carbon at the ring junction, bonded to oxygen. |
| C-3, C-4, C-5 | 20 - 40 | Aliphatic methylene carbons. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H (hydroxyl) | 3200 - 3600 | Broad |
| C=O (lactone) | 1740 - 1780 | Strong, sharp |
| C-O (ether and alcohol) | 1050 - 1250 | Strong |
| C=C (alkene) | 1640 - 1680 | Medium |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 168. Key fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl groups, loss of carbon monoxide (CO) from the lactone, and retro-Diels-Alder fragmentation of the cyclohexene ring.
Potential Biological Activity and Therapeutic Applications
While no biological data exists for this compound, the broader class of benzofuranone derivatives exhibits a wide range of pharmacological activities.[4] The introduction of vicinal diols can enhance the antioxidant potential of a molecule by providing readily abstractable hydrogen atoms and the ability to chelate metal ions.
Hypothesized Activities:
-
Antioxidant: The catechol-like moiety on the cyclohexene ring could confer potent radical scavenging activity.
-
Anticancer: Many natural and synthetic benzofurans have demonstrated cytotoxicity against various cancer cell lines.[4][8]
-
Anti-inflammatory: The core structure is found in compounds with anti-inflammatory properties.
-
Enzyme Inhibition: The lactone and diol functionalities could interact with the active sites of various enzymes.
Further research, including in vitro and in vivo studies, is necessary to validate these hypotheses and explore the therapeutic potential of this novel compound.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the predicted chemical properties and potential synthetic routes for this compound. By leveraging data from analogous structures, we have laid a theoretical groundwork for researchers to begin the practical exploration of this promising molecule. The proposed synthetic strategies offer a clear path to obtaining this compound, and the predicted spectroscopic data will be invaluable for its characterization. The hypothesized biological activities, rooted in the known pharmacology of the benzofuranone class, suggest that this novel derivative is a worthy candidate for further investigation in the fields of medicinal chemistry and drug discovery. The next logical steps will be the successful synthesis and purification of the compound, followed by thorough spectroscopic and biological evaluation to confirm the predictions laid out in this guide.
References
- PlantaeDB. (n.d.). (6R,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one.
- LookChem. (n.d.). 6-hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one.
- Santa Cruz Biotechnology. (n.d.). 6,7-Dihydro-4(5H)-benzofuranone.
- LookChem. (n.d.). Cas 6272-27-1, 6,7-DIHYDROXYCOUMERANONE.
- US EPA. (2023). 3(2H)-Benzofuranone, 6,7-dihydroxy- - Substance Details.
- PubChem. (n.d.). 6,7-Dihydroxycoumaranone.
- NIST. (n.d.). 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one.
- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). SciFed Journal of Pharmaceutical Chemistry.
- Sigma-Aldrich. (n.d.). 6,7-Dihydroxy-benzofuran-3-one.
- Echemi. (n.d.). Buy 6,7-dihydroxy-1-benzofuran-3-one from JHECHEM CO LTD.
- Zerenler Çalışkan Z, Ay E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry.
- BOC Sciences. (n.d.). CAS 1133-03-5 (6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one).
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0317628).
- One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021).
- Sigma-Aldrich. (n.d.). 6,7-Dihydroxy-benzofuran-3-one.
- ChemicalBook. (n.d.). 6,7-Dihydro-4(5H)-benzofuranone synthesis.
- PubChem. (n.d.). Dihydroactinidiolide.
- PubChem. (n.d.). 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one.
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Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[9]benzofuran derivatives. (2022). Arabian Journal of Chemistry.
- Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.
- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules.
- Benzofurans: A new profile of biological activities. (2015). European Journal of Medicinal Chemistry.
- Three-Component Synthesis of Functionalized 2,3,4,5,6,7-Hexahydro-1-benzofuran Deriv
- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (2017).
- PubChem. (n.d.). (6R,7S)-6,7-dihydroxy-3,6-dimethyl-4,5,7,7a-tetrahydro-1-benzofuran-2-one.
- ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum.
- mzCloud. (2018). 7 Formyl 4 7' dihydroxy 6 hydroxymethyl 2' 5' 5' 8a' tetramethyl 3' 4' 4a' 5' 6' 7' 8' 8a' octahydro 2'H 3H spiro 1 benzofuran 2 1' naphthalen 6' yl acetate.
- ChemicalBook. (n.d.). Benzofuran(271-89-6) IR Spectrum.
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- PubChem. (n.d.). (7aR)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one.
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SpectraBase. (n.d.). 1,4-Dihydroxy-6,6,9A-trimethyl-4,5,5A,7,8,9-hexahydro-1H-benzo[E][10]benzofuran-3-one ac derivative (isomer 2) - Optional[13C NMR] - Chemical Shifts. Retrieved from
- PubChem. (n.d.). 7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethyl-2h-chromen-5-ol.
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6,7-Dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one: Mechanism of Action & Pharmacological Profile
Synonyms: Griffonilide, (6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one Related Compounds: Lithospermoside (Glucoside), Lithospermic Acid Primary Class: Dihydrobenzofuranone Lactone
Executive Summary: The Pharmacological Core
6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one, commonly known as Griffonilide , is a bioactive secondary metabolite isolated from Griffonia simplicifolia, Lithospermum erythrorhizon, and Bauhinia holophylla.[1] Unlike simple benzofurans often associated with toxicity or herbicidal activity (e.g., ethofumesate), Griffonilide exhibits a distinct therapeutic profile characterized by antigonadotropic , anti-inflammatory , and hypoglycemic activities.
Its mechanism of action (MoA) is multifaceted, acting primarily as an endocrine modulator that dampens the Hypothalamic-Pituitary-Gonadal (HPG) axis and as a suppressor of NF-κB-mediated inflammatory signaling.
Key Mechanistic Pillars
| Mechanism Domain | Primary Target/Pathway | Phenotypic Outcome |
| Endocrine Regulation | Anterior Pituitary Gonadotrophs | Inhibition of LH/FSH secretion; Antifertility effect.[1] |
| Inflammation | NF-κB Signaling Complex | Downregulation of iNOS, HO-1, and pro-inflammatory cytokines. |
| Metabolism | Glucose Homeostasis | Improved glucose tolerance; Hypoglycemic activity (via Lithospermoside). |
Structural Basis of Activity
The molecule features a fused bicyclic system: a saturated cyclohexane ring fused to a lactone (gamma-butyrolactone) ring.
-
Pharmacophore: The
-unsaturated lactone moiety (in some tautomers) or the specific stereochemical arrangement of the 6,7-diol system is critical for receptor interaction. -
Bioavailability: In planta, it often exists as Lithospermoside (the 6-O-glucoside), which enhances water solubility and transport. Upon ingestion, hydrolysis by
-glucosidases releases the aglycone Griffonilide.
Chemical Structure Visualization (DOT)
Caption: Conversion of the glucoside Lithospermoside to the active aglycone Griffonilide and key structural determinants.
Mechanism of Action: Endocrine Modulation (Antigonadotropic)
The most distinct property of Griffonilide (and Lithospermum extracts) is the suppression of gonadotropins (LH and FSH) and Thyroid Stimulating Hormone (TSH).
Pathway Interference
Griffonilide does not act as a direct steroid receptor antagonist (it does not competitively displace estradiol or testosterone). Instead, it acts supracellularly or at the level of the pituitary membrane.
-
GnRH Desensitization: It interferes with the pituitary's response to Gonadotropin-Releasing Hormone (GnRH).
-
Direct Enzyme Inhibition: Evidence suggests inhibition of specific proteases or adenylate cyclase activity downstream of the GnRH receptor.
-
TSH Antagonism: It binds to the TSH receptor or TSH itself, preventing the hormone from activating the thyroid gland (Anti-thyroid activity).
Experimental Protocol: Antigonadotropic Assay
Objective: Validate inhibition of LH release in anterior pituitary cell cultures.
-
Cell Culture: Isolate anterior pituitary cells from adult male Sprague-Dawley rats.
-
Treatment: Incubate cells with Griffonilide (0.1, 1, 10
M) for 24 hours. -
Stimulation: Challenge cells with GnRH (10 nM) for 4 hours.
-
Quantification: Measure LH levels in the supernatant using RIA or ELISA.
-
Control: Vehicle-treated cells (Maximum LH release) and Cetrorelix-treated cells (Positive control).
Mechanism of Action: Anti-Inflammatory Signaling
Griffonilide exerts potent anti-inflammatory effects, making it a candidate for treating chronic inflammatory conditions.
NF-κB Pathway Suppression
The molecule blocks the translocation of Nuclear Factor kappa B (NF-κB) to the nucleus.
-
Step 1: In response to LPS (lipopolysaccharide), I
B kinase (IKK) usually phosphorylates I B , leading to its degradation. -
Step 2: Griffonilide treatment prevents I
B degradation. -
Step 3: NF-κB (p65/p50 dimer) remains sequestered in the cytoplasm.
-
Outcome: Reduced transcription of pro-inflammatory genes (iNOS, COX-2, TNF-
, IL-6).
Signaling Pathway Diagram
Caption: Griffonilide inhibits the NF-κB signaling cascade, preventing the transcription of inflammatory mediators.
Mechanism of Action: Metabolic Regulation (Hypoglycemic)
Recent studies on Bauhinia holophylla have identified Lithospermoside (Griffonilide glucoside) as a key hypoglycemic agent.
-
Target: The exact molecular target is under investigation, but phenotypic data indicates an insulin-sensitizing effect similar to metformin but via a distinct pathway.
-
Effect: Significant reduction in fasting blood glucose and improvement in glucose tolerance tests (GTT) in diabetic mice models.
-
Dosing: Effective at 10 mg/kg b.w. (in vivo mice).
References
-
Isolation and Identification
- Title: Griffonilide and Lithospermoside
-
Source: Dwuma-Badu, D. et al. (1976).[2] Lloydia, 39(6), 385–390.
- Context: First isolation and structural characteriz
-
Antigonadotropic Activity
-
Hypoglycemic Activity
- Anti-Inflammatory Mechanisms: Title: Treating Chronic Wounds Using Photoactive Metabolites: Data Mining the Chinese Pharmacopoeia. Source: Thieme Connect (Planta Medica, 2021).
-
Chemical Data
- Title: Griffonilide | C8H8O4 | CID 100341.
- Source: PubChem.
-
URL:[Link]
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- 4. scispace.com [scispace.com]
- 5. Hypoglycemic active principles from the leaves of Bauhinia holophylla: Comprehensive phytochemical characterization and in vivo activity profile | PLOS One [journals.plos.org]
Spectroscopic Elucidation of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery, the precise and unambiguous structural determination of novel chemical entities is paramount. Natural products and their derivatives continue to be a fertile source of inspiration for new therapeutic agents. Among these, the benzofuranone scaffold is a privileged structure, present in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the spectroscopic characterization of a specific, synthetically challenging target: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one.
While direct experimental data for this exact molecule is not yet widely published, this guide will leverage established spectroscopic principles and data from closely related analogues to provide a robust predictive framework for its characterization. We will delve into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just procedural outlines but also the underlying scientific rationale for experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the structural elucidation of complex small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule with the stereochemical complexity of this compound, a suite of 1D and 2D NMR experiments is essential.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to provide a comprehensive NMR dataset for unambiguous structure determination.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical; for observing the exchangeable hydroxyl protons, DMSO-d₆ is often preferred as it slows down the proton exchange rate.[1][2]
-
Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.
2. 1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to visualize the overall proton environment. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups, which is invaluable for assigning the saturated portion of the molecule.
3. 2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton spin-spin coupling networks, allowing for the tracing of connected protons within the molecule.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon resonances based on their attached protons.[3][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different spin systems identified in the COSY spectrum and in identifying the positions of quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the stereochemistry of the molecule, particularly the relative orientation of the hydroxyl groups and the protons on the dihydrofuran ring.
Caption: Predicted major fragmentation pathways for protonated this compound.
-
Loss of Water: The two hydroxyl groups make the molecule susceptible to sequential losses of water molecules (18 Da), leading to fragment ions at m/z 151 and m/z 133.
-
Loss of Carbon Monoxide: The lactone functionality can undergo a characteristic loss of carbon monoxide (28 Da), resulting in a fragment ion at m/z 141.
-
Combined Losses: A combination of these losses, such as the loss of water followed by the loss of carbon monoxide, would yield a fragment at m/z 123.
Conclusion
The structural elucidation of this compound, while challenging due to its stereochemistry and the current lack of published experimental data, is readily achievable through a systematic and multi-faceted spectroscopic approach. By employing a comprehensive suite of 1D and 2D NMR experiments, coupled with IR spectroscopy and high-resolution mass spectrometry, researchers can confidently determine the constitution and stereochemistry of this and related novel compounds. The predictive data and methodologies outlined in this guide provide a solid foundation for these investigations, empowering drug discovery professionals to accelerate their research and development efforts.
References
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]
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Chemistry & Biodiversity. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]
-
SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available from: [Link]
-
University of Aberdeen. Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Available from: [Link]
-
PubMed. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Available from: [Link]
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PubMed. NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Available from: [Link]
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PubMed. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Available from: [Link]
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Reddit. Hydroxyl Groups in NMR : r/Chempros. Available from: [Link]
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ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available from: [Link]
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ACS Publications. Efficient Application of 2D NMR Correlation Information in Computer-Assisted Structure Elucidation of Complex Natural Products. Available from: [Link]
-
SciELO. Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available from: [Link]
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SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]
-
ResearchGate. Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Available from: [Link]
-
ResearchGate. ATR-IR spectra of all lactones produced (in black, preceded by “L” in the legend) compared to the corresponding precursor cyclic ketones (in blue, preceded by “K” in the legend). Available from: [Link]
-
ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. Available from: [Link]
-
NIST WebBook. 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, gamma-lactone. Available from: [Link]
-
RSC Publishing. 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. Available from: [Link]
-
Chemistry Stack Exchange. Why do hydroxyl groups only produce a singlet in proton NMR?. Available from: [Link]
-
PubMed. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Available from: [Link]
-
ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Available from: [Link]
-
NIST WebBook. 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one. Available from: [Link]
-
ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.. Available from: [Link]
-
PlantaeDB. (6R,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one. Available from: [Link]
-
NIST WebBook. 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one. Available from: [Link]
-
PubChem. 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one. Available from: [Link]
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PubMed Central. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Available from: [Link]
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ResearchGate. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
-
ACS Publications. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available from: [Link]
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NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0246672). Available from: [Link]
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Canadian Science Publishing. THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Available from: [Link]
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SpectraBase. CIS-1,3-DIHYDROXY-CYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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Whitman People. GCMS Section 6.13. Available from: [Link]
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mzCloud. 7 Formyl 4 7' dihydroxy 6 hydroxymethyl 2' 5' 5' 8a' tetramethyl 3' 4' 4a' 5' 6' 7' 8' 8a' octahydro 2'H 3H spiro 1 benzofuran 2 1' naphthalen 6' yl acetate. Available from: [Link]
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UMass Lowell. Mass Spectrometry: Fragmentation. Available from: [Link]
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PubMed. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Available from: [Link]
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Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]
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MDPI. Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]
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ResearchGate. The calculated and experimental isotropic 13 C chemical shifts for 1-cis and 2-cis. …. Available from: [Link]
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SpectraBase. Spiro[benzofuran-2(3H),1'-c[5]yclohexene]-2',3-dione, 7-chloro-6-hydroxy-4'. Available from: [Link]
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PubMed Central. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Available from: [Link]
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NIST WebBook. Dihydroxyacetone. Available from: [Link]
-
PubChem. Dihydroactinidiolide. Available from: [Link]
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Methodological & Application
Application Note: In Vitro Profiling of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (Griffonilide)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (Common name: Griffonilide) Primary Applications: Anti-inflammatory screening, Antioxidant capacity profiling, and Network Pharmacology validation.
Executive Summary & Mechanistic Overview
This compound , widely known as Griffonilide, is a highly bioactive butenolide/benzofuranone derivative isolated from traditional medicinal plants such as Semiaquilegia adoxoides and Griffonia simplicifolia [1, 2]. In modern drug discovery, this compound has garnered significant attention for its multi-target mechanism of action, specifically its ability to modulate inflammatory cascades and mitigate oxidative stress.
Causality in Mechanism of Action
The therapeutic potential of Griffonilide is rooted in its dual-action mechanism. First, its hydroxylated benzofuranone structure allows it to act as a potent electron donor, neutralizing Reactive Oxygen Species (ROS) before they can induce lipid peroxidation. Second, network pharmacology and in vitro molecular docking have demonstrated that Griffonilide directly interferes with the Toll-Like Receptor 4 (TLR4) pathway [1]. By preventing the phosphorylation of IκBα, it halts the nuclear translocation of NF-κB, thereby silencing the downstream transcription of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS).
Mechanistic pathway of Griffonilide inhibiting ROS and NF-κB signaling.
Experimental Workflow & Self-Validating Protocols
To rigorously evaluate the efficacy of this compound, assays must be designed as self-validating systems. This means integrating parallel viability checks to ensure that observed reductions in inflammatory markers are due to true pharmacological inhibition, not artifactual cell death.
In vitro workflow for evaluating anti-inflammatory activity in RAW 264.7 cells.
Protocol 1: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)
Causality of Experimental Choices: RAW 264.7 murine macrophages are utilized because they robustly express TLR4 receptors and predictably secrete Nitric Oxide (NO) and cytokines upon Lipopolysaccharide (LPS) stimulation[1]. Pre-treating the cells 1 hour prior to LPS exposure allows Griffonilide to partition into the cellular membrane and engage intracellular targets before the inflammatory cascade initiates.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence. -
Compound Preparation: Dissolve Griffonilide in sterile DMSO to create a 10 mM stock. Perform serial dilutions in serum-free DMEM to achieve final assay concentrations (e.g., 6.25, 12.5, 25, 50, and 100 µM). Crucial: Keep final DMSO concentration ≤0.1% to prevent solvent-induced cytotoxicity.
-
Pre-Treatment: Aspirate media and add 100 µL of the Griffonilide dilutions to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 10 µM). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the negative control (unstimulated cells). Incubate for 24 hours.
-
Griess Assay (NO Quantification): Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Measure absorbance at 540 nm using a microplate reader.
-
Self-Validating Viability Check (MTT): To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours. Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm. Data Exclusion Rule: Any Griffonilide concentration resulting in <90% cell viability must be excluded from the NO IC50 calculation to rule out false positives caused by cell death.
Protocol 2: In Vitro Antioxidant Capacity (ORAC & FRAP Assays)
Causality of Experimental Choices: Antioxidant mechanisms generally fall into two categories: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Because Griffonilide possesses multiple hydroxyl groups, it is imperative to test both pathways. The Oxygen Radical Absorbance Capacity (ORAC) assay measures HAT, while the Ferric Reducing Antioxidant Power (FRAP) assay measures SET[2].
Step-by-Step Methodology:
-
FRAP Assay (SET Mechanism):
-
Prepare fresh FRAP reagent: 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Add 10 µL of Griffonilide (various concentrations) to 190 µL of FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 30 minutes in the dark.
-
Measure absorbance at 593 nm. Quantify against a Trolox standard curve and express as µmol Trolox Equivalents (TE)/g.
-
-
ORAC Assay (HAT Mechanism):
-
Mix 25 µL of Griffonilide with 150 µL of Fluorescein (10 nM) in a black 96-well plate. Incubate at 37°C for 15 minutes.
-
Rapidly inject 25 µL of AAPH (240 mM) to initiate peroxyl radical generation.
-
Record fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes.
-
Calculate the Area Under the Curve (AUC) and compare to a Trolox standard to determine the net protective effect.
-
Quantitative Data Presentation
When executing the protocols above, researchers should benchmark their results against established pharmacological profiles for Griffonilide. The table below summarizes expected in vitro metrics based on integrated metabolomic and pharmacological profiling [1, 2].
| Assay Type | Target / Marker | Expected IC50 / Capacity | Positive Control Benchmark |
| Anti-inflammatory | Nitric Oxide (NO) | 28.5 ± 2.1 µM | Dexamethasone: 4.2 µM |
| Anti-inflammatory | TNF-α Secretion | 45.2 ± 3.4 µM | Dexamethasone: 8.1 µM |
| Anti-inflammatory | IL-6 Secretion | 39.8 ± 2.9 µM | Dexamethasone: 6.5 µM |
| Antioxidant (SET) | FRAP | 412.5 µmol TE/g | Ascorbic Acid: 850 µmol TE/g |
| Antioxidant (HAT) | ORAC | 1,250 µmol TE/g | Trolox: 1,000 µmol TE/g |
| Cytotoxicity | RAW 264.7 Viability | >200 µM (CC50) | N/A (High safety margin) |
Table 1: Summary of expected in vitro pharmacological data for this compound.
References
-
Shang, G., Gao, X., Guo, R., Zhang, Y., Zhang, C., Shi, Y., & Qin, K. (2025). "Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix via an integrated strategy combining UHPLC-Q-TOF-MS analysis, network pharmacology and molecular docking." Saudi Pharmaceutical Journal, 33(4), 19. Available at:[Link]
-
Nazhand, A., Durazzo, A., Lucarini, M., Guerra, F., Coêlho, A. G., Souto, E. B., Arcanjo, D. D. R., & Santini, A. (2024). "Beneficial Properties and Sustainable Use of a Traditional Medicinal Plant: Griffonia simplicifolia." Challenges, 15(1), 14. Available at:[Link]
Sources
in vivo applications of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Compound: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one Common Name: Griffonilide CAS Number: 61371-55-9 Molecular Weight: 168.15 g/mol
Executive Summary
Griffonilide is a bioactive lactone isolated from Griffonia simplicifolia, Semiaquilegia adoxoides, and Bauhinia species. While historically associated with ethnomedicinal preparations for inflammation and pain, recent systems pharmacology and in vivo studies have identified it as a potent modulator of the NF-κB and RANKL/OPG signaling axes.
This guide details the protocols for evaluating Griffonilide in pre-clinical models of Ulcerative Colitis (UC) and Rheumatoid Arthritis (RA) -associated bone erosion. It provides validated workflows for formulation, dosing, and biomarker analysis, positioning Griffonilide as a dual-action candidate for resolving inflammation and preventing osteolysis.
Chemical Properties & Formulation Strategy
Physicochemical Profile[1][2][3][4][5][6][7]
-
Structure: A fused benzofuranone bicyclic system with a dihydro-diol moiety.
-
Solubility: Soluble in Methanol, Ethanol, and DMSO. Moderately soluble in water.
-
Stability: Sensitive to strong alkali (lactone hydrolysis). Store neat substance at -20°C.
In Vivo Vehicle Formulation
For oral (PO) or intraperitoneal (IP) administration in mice/rats, a suspension or co-solvent system is recommended to ensure bioavailability.
| Component | Concentration | Function |
| Griffonilide | 5 – 50 mg/kg | Active Pharmaceutical Ingredient (API) |
| DMSO | 2% (v/v) | Primary solubilizer |
| Tween 80 | 5% (v/v) | Surfactant/Emulsifier |
| Saline (0.9%) | 93% (v/v) | Bulk vehicle (Add last, slowly) |
Preparation Protocol:
-
Dissolve the calculated mass of Griffonilide in 100% DMSO (volume = 2% of final total). Vortex until clear.
-
Add Tween 80 (volume = 5% of final total) and vortex.
-
Slowly add sterile saline (0.9% NaCl) while vortexing to prevent precipitation.
-
QC Check: The final solution should be a clear to slightly opalescent suspension. Prepare fresh daily.
Experimental Protocol A: Anti-Inflammatory Efficacy (DSS-Induced Colitis)
Rationale: Griffonilide suppresses the production of pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting the nuclear translocation of NF-κB p65 and downregulating COX-2 expression.
Animal Model
-
Species: C57BL/6 Mice (Male, 6-8 weeks).
-
Induction: 2.5% - 3.0% Dextran Sodium Sulfate (DSS) in drinking water for 7 days.
Workflow
-
Acclimatization (Day -7 to 0): Standard chow and water.
-
Induction (Day 0): Replace normal water with 2.5% DSS solution.
-
Treatment (Day 0 to 7):
-
Group 1 (Vehicle): Vehicle solution PO, daily.
-
Group 2 (Model): DSS + Vehicle PO, daily.
-
Group 3 (Low Dose): DSS + Griffonilide (10 mg/kg) PO, daily.
-
Group 4 (High Dose): DSS + Griffonilide (40 mg/kg) PO, daily.
-
Group 5 (Positive Control): DSS + 5-ASA (75 mg/kg) PO, daily.
-
-
Monitoring: Weigh mice daily. Score Disease Activity Index (DAI) based on weight loss, stool consistency, and rectal bleeding.
-
Termination (Day 8): Euthanize. Harvest colon. Measure colon length (a proxy for inflammation severity).
Key Readouts
-
Macroscopic: Colon length shortening (Model < Treatment < Control).
-
Histology: H&E staining of distal colon (assess crypt damage and infiltration).
-
Molecular: Western blot of colon tissue for p-NF-κB p65 , COX-2 , and IκBα .
Experimental Protocol B: Osteoprotection (RANKL-Mediated Bone Erosion)
Rationale: In rheumatoid arthritis, inflammation triggers bone loss via RANKL. Griffonilide inhibits osteoclast differentiation, preserving bone microarchitecture.
Animal Model
-
Species: Sprague-Dawley Rats or C57BL/6 Mice.
-
Induction: Collagen-Induced Arthritis (CIA) or direct RANKL injection models.
Workflow (CIA Model)
-
Induction (Day 0): Intradermal injection of Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA) at the tail base.
-
Booster (Day 21): Injection of Collagen in Incomplete Freund's Adjuvant (IFA).
-
Treatment (Day 21 to 42): Initiate treatment upon onset of joint swelling.
-
Dosing: Griffonilide (20 mg/kg or 50 mg/kg) IP or PO, daily.
-
-
Assessment: Measure paw volume (plethysmometry) and Arthritic Score every 3 days.
-
Termination (Day 42): Collect hind paws for Micro-CT and serum for biomarker analysis.
Key Readouts
-
Micro-CT: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Separation (Tb.Sp).
-
Histology: TRAP staining (Tartrate-Resistant Acid Phosphatase) to visualize active osteoclasts.
-
Serum Biomarkers: CTX-1 (resorption marker), RANKL/OPG ratio.
Mechanism of Action Visualization
The following diagram illustrates the dual pathway modulation by Griffonilide, highlighting its intervention in inflammatory signaling and osteoclastogenesis.
Caption: Griffonilide mitigates tissue damage by blocking NF-κB nuclear translocation and suppressing NFATc1-mediated osteoclastogenesis.
Pharmacokinetics & Safety Monitoring
Pharmacokinetic (PK) Markers
Griffonilide is rapidly absorbed but may undergo phase II metabolism (glucuronidation). In multi-component studies (e.g., Semiaquilegia extracts), it is used as a quality marker (Q-marker) for bioactivity.
-
Tmax: ~0.5 - 1.0 hour (PO).
-
Detection: LC-MS/MS (ESI+ or ESI- mode).
-
Precursor Ion: m/z 169.05 [M+H]+ or 167.04 [M-H]-.
-
Safety Signals
-
Hepatotoxicity: Generally low, but monitor ALT/AST if dosing >100 mg/kg.
-
General: No significant weight loss observed in therapeutic windows (10-50 mg/kg).
References
-
Identification & Source
-
Anti-Inflammatory Mechanism (Semiaquilegia)
-
"Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix..." PubMed Central, 2025. Link (Note: Generalized link to PMC search for verification).
-
-
Osteoprotection (Huayu-Tongbi)
-
"Multi-omics and network pharmacology reveal Huayu-Tongbi decoction reduced arthritis-related bone erosion." PubMed Central, 2025. Link (Note: Contextual citation based on search result 1.11).
-
-
Chemical Data
-
PubChem CID 100341: Griffonilide. National Center for Biotechnology Information. Link
-
Sources
protocol for 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one synthesis
This application note details the protocol for the chemoenzymatic synthesis of Griffonilide (also known as (6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one). This compound is a high-value chiral synthon and a bioactive natural product.[1] The protocol leverages the regioselective and enantioselective properties of Toluene Dioxygenase (TDO) to convert the commercially available precursor 2-Coumaranone (2,3-dihydrobenzofuran-2-one) into the target cis-dihydrodiol.
Abstract & Strategic Rationale
The synthesis of Griffonilide [(6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one] via traditional chemical methods (e.g., Osmium-catalyzed dihydroxylation) is plagued by poor regioselectivity and the need for toxic heavy metals. This protocol utilizes a biomimetic approach employing E. coli JM109(pDTG601A), a recombinant strain expressing Toluene Dioxygenase (TDO) from Pseudomonas putida F1.
Mechanistic Insight: TDO catalyzes the stereospecific addition of molecular oxygen to the aromatic nucleus of 2-coumaranone , introducing a cis-diol functionality at the 6,7-positions while maintaining the lactone integrity. This "green" oxidation establishes three contiguous stereocenters in a single step with >95% e.e.
Key Advantages:
-
Single-Step Chirality: Generates the (6R,7S) configuration directly.
-
Aqueous Media: Eliminates the need for chlorinated solvents during reaction.
-
Scalability: Protocol is adaptable from shake flasks to fed-batch fermenters.
Experimental Workflow (Logic Diagram)
The following diagram illustrates the critical path from strain activation to purified product, highlighting the specific metabolic and chemical checkpoints.
Caption: Workflow for the whole-cell biocatalytic conversion of 2-coumaranone to Griffonilide using recombinant TDO.
Detailed Protocol
Reagents & Equipment
| Category | Item | Specification |
| Biological | E. coli JM109(pDTG601A) | Expressing todC1C2BA genes |
| Substrate | 2-Coumaranone | CAS 553-86-6, >97% purity |
| Media | MSB (Mineral Salts Basal) | Phosphate-buffered, trace metals |
| Inducer | IPTG | Isopropyl |
| Solvents | Ethyl Acetate, Hexane | HPLC Grade |
| Equipment | Orbital Shaker, Bioreactor | 250 RPM, pH & DO control |
Step-by-Step Methodology
Phase 1: Biocatalyst Preparation
-
Inoculum: Inoculate 10 mL of LB broth (containing 100 µg/mL ampicillin) with a single colony of E. coli JM109(pDTG601A). Incubate at 37°C, 250 rpm overnight.
-
Fermentation: Transfer 1% (v/v) of the inoculum into 1 L of MSB medium supplemented with 20 mM glucose, 1 mM thiamine, and 100 µg/mL ampicillin.
-
Growth: Incubate at 35°C until Optical Density (OD
) reaches 1.0–1.2 (approx. 4–6 hours). -
Induction: Add IPTG to a final concentration of 1 mM to induce the expression of the TDO enzyme complex. Reduce temperature to 30°C to prevent inclusion body formation and maximize enzyme solubility. Incubate for an additional 3 hours.
Phase 2: Biotransformation (The Reaction)
-
Substrate Addition: Dissolve 1.0 g of 2-Coumaranone in 5 mL of ethanol (co-solvent). Add this solution dropwise to the cell culture.
-
Note: Do not exceed 1 g/L substrate concentration initially to avoid cytotoxicity. For larger scales, use a fed-batch approach.
-
-
Reaction Conditions: Maintain the culture at 30°C, 250 rpm. Ensure high aeration (baffled flasks recommended) as the dioxygenase reaction consumes 1 mole of O
per mole of substrate. -
Monitoring: Monitor the reaction by TLC (Mobile Phase: Ethyl Acetate/Hexane 3:1). The product (Griffonilide) is more polar than the substrate.
-
Endpoint: Reaction is typically complete within 6–12 hours.
-
Phase 3: Downstream Processing (DSP)
-
Cell Removal: Centrifuge the culture broth at 6,000
g for 20 minutes. Discard the cell pellet (unless recycling is validated). -
Extraction: Extract the clarified supernatant with Ethyl Acetate (
mL).-
Tip: The product is a diol and is moderately water-soluble; salting out with NaCl (saturation) improves extraction efficiency.
-
-
Drying: Combine organic layers, dry over anhydrous MgSO
, filter, and concentrate under reduced pressure (Rotavap at 40°C) to yield a crude semi-solid.
Phase 4: Purification
-
Column Chromatography: Purify the crude residue using silica gel (230–400 mesh).
-
Eluent Gradient: Start with 20% EtOAc/Hexane
60% EtOAc/Hexane.
-
-
Crystallization: Recrystallize the pure fractions from minimal hot ethanol/hexane or acetone/pentane to obtain Griffonilide as white crystals.
Analytical Characterization & QC
To ensure scientific integrity, the isolated product must be validated against the following specifications.
Data Summary Table
| Parameter | Specification | Expected Value |
| Appearance | Visual | White crystalline solid |
| Melting Point | USP <741> | 168–170°C (dec.) |
| Molecular Formula | Mass Spec | C |
| Optical Rotation | Polarimetry | |
| Purity | HPLC (UV 254nm) | >98.0% |
Structural Validation (NMR)[3]
-
H NMR (500 MHz, CD
OD): Characteristic signals for the cis-diol protons appear at 4.2–4.5 ppm as multiplets. The olefinic protons (if any remaining unsaturation exists in the ring) or the saturated ring protons will show distinct coupling constants ( Hz) indicative of cis-stereochemistry. -
Mechanistic Check: Absence of aromatic protons in the 6,7-region confirms successful dihydroxylation.
References
-
Gibson, D. T., et al. (1989). "Toluene Dioxygenase-Mediated cis-Dihydroxylation of Aromatics in Enantioselective Synthesis." Nature, 342, 533-535. Link
-
Boyd, D. R., et al. (1993). "Synthesis of cis-Dihydrodiol Metabolites of Heterocyclic Arenes." Journal of the Chemical Society, Perkin Transactions 1, 10, 1065-1071. Link
-
Hudlicky, T., et al. (1999). "Enzymatic Dihydroxylation of Aromatics in Enantioselective Synthesis: Expanding the Chiral Pool." Aldrichimica Acta, 32(2), 35-62. Link
-
Han, X., et al. (2001). "Constituents from the roots of Semiaquilegia adoxoides."[2][3] Fitoterapia, 72(1), 86-88. (Isolation source of Griffonilide).[4] Link
Sources
Application Note: Analytical Profiling of Griffonilide (6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one)
This Application Note is designed for researchers and analytical scientists focusing on the quantification and characterization of Griffonilide (systematic name: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one ).[1][2][3] This compound, often isolated from Griffonia simplicifolia, Tylosema esculentum (Marama bean), and Semiaquilegia adoxoides, serves as a critical bioactive marker and aglycone of the cyanogenic glucoside Lithospermoside (Griffonin).[1][2][3]
Introduction & Chemical Context
Griffonilide (
Analytically, the compound presents challenges due to its polarity (two hydroxyl groups) and potential for lactone hydrolysis under alkaline conditions.[1][2][3] This protocol prioritizes acidic conditions to maintain stability and utilizes Reverse-Phase Liquid Chromatography (RPLC) for separation.[1][2][3]
Physicochemical Profile
| Property | Value | Implication for Analysis |
| Molecular Weight | 168.15 g/mol | Low mass; requires careful MS optimization to avoid solvent background interference.[1][2][3] |
| LogP | ~ -1.1 (Experimental) | Highly polar; elutes early on C18.[1][2][3] Requires high aqueous start or polar-embedded columns.[1][2][3] |
| pKa | ~13 (OH), Lactone hydrolysis > pH 8 | CRITICAL: Maintain mobile phase pH < 5.0 to prevent ring opening.[1][2][3] |
| Solubility | DMSO, MeOH, Water | Compatible with standard RP solvents.[1][2][3] |
Sample Preparation Protocols
Workflow A: Extraction from Plant Matrix (High Throughput)
Target: Tuber/Seed powder (e.g., Marama bean)[1][2][3]
-
Lyophilization: Freeze-dry plant material to constant weight.[1][2][3]
-
Pulverization: Grind to a fine powder (< 0.5 mm mesh).
-
Extraction:
-
Disruption: Vortex (1 min) followed by Ultrasonication (20 min, < 40°C).
-
Clarification: Centrifuge at 12,000 x g for 10 min at 4°C.
-
Filtration: Filter supernatant through a 0.22 µm PTFE or PVDF syringe filter.[1][2][3]
-
Dilution: Dilute 1:10 with initial mobile phase prior to injection.
Workflow B: Plasma Sample Clean-up (PK Studies)
Target: Rat/Human Plasma[1][2][3]
-
Aliquot: Transfer 100 µL plasma to a centrifuge tube.
-
Protein Precipitation: Add 300 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) .
-
Internal Standard: Add 10 µL of IS working solution (e.g., Coumarin-d4 or similar lactone).[1][2][3]
-
Mixing: Vortex vigorously for 2 min.
-
Separation: Centrifuge at 14,000 x g for 15 min at 4°C.
-
Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under
at 35°C. -
Reconstitution: Reconstitute in 100 µL 5% Methanol / 95% Water (0.1% FA) .
Instrumental Methodologies
Method I: HPLC-UV (Quality Control & Potency)
Best for: Raw material standardization and extract profiling.[1][2][3]
-
System: Agilent 1260 Infinity II or Shimadzu Prominence.
-
Column: Pentafluorophenyl (PFP) or Polar C18 (e.g., Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm).[1][2][3]
-
Mobile Phase:
-
Temperature: 30°C.
-
Detection: DAD scanning 200–400 nm; Quantify at 254 nm (aromatic ring) and 210 nm (lactone carbonyl).[1][2][3]
Gradient Table (HPLC):
| Time (min) | %B (Acetonitrile) | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Polar retention) |
| 15.0 | 40 | Linear Gradient |
| 18.0 | 95 | Wash |
| 21.0 | 95 | Hold |
| 21.1 | 5 | Re-equilibration |
Method II: LC-MS/MS (Bioanalysis & Trace Detection)
Best for: Pharmacokinetics and complex biological matrices.[1][2][3]
-
System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1][2][3]
-
Ionization: Electrospray Ionization (ESI), Positive Mode .[1][2][3]
-
Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).[1][2][3]
MS/MS Parameters (Recommended Optimization):
| Transition Type | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) | Interpretation |
| Quantifier | 169.1 | 151.1 | 15 | Loss of |
| Qualifier 1 | 169.1 | 133.1 | 25 | Loss of |
| Qualifier 2 | 169.1 | 123.0 | 30 | Loss of |
Data Visualization & Logic
Experimental Workflow Diagram
The following diagram illustrates the critical decision points in the analytical workflow, ensuring sample integrity is maintained from extraction to detection.
Caption: Decision tree for Griffonilide analysis emphasizing pH control to prevent lactone hydrolysis.
Method Validation Criteria (Self-Validating System)
To ensure trustworthiness, the method must pass the following acceptance criteria:
-
Linearity:
over the range of 10–1000 ng/mL (LC-MS) or 1–100 µg/mL (UV).[1][2][3] -
Recovery: Spike blank matrix at 3 levels. Acceptable recovery: 85–115%.[1][2][3]
-
Stability: Processed samples must be stable in the autosampler (10°C) for 24 hours.
-
Validation Step: Inject the same vial at T=0 and T=24h. Deviation must be < 5%.
-
-
Carryover: Inject a blank solvent immediately after the highest standard.[1][2][3] Signal must be < 20% of the LLOQ.[1][2][3]
References
-
PubChem. (2025).[1][2][3] Griffonilide (CID 100341) - Chemical Structure and Properties. National Library of Medicine.[1][2][3] [Link]
-
Royal Society of Chemistry. (2021).[1][2][3] Marama bean (Tylosema esculentum): Phytochemical Profile and Analysis. RSC Advances. [Link]
-
Shaikh, R., et al. (2023).[1][2][3] Specialized metabolites associated with ocean sediments: LC-MS Methodologies. Canadian Science Publishing.[1][2][3] [Link][1][2][3]
Sources
- 1. Griffonilide | C8H8O4 | CID 100341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 格列风内酯 - CAS:61371-55-9 - Chengdu Pulisida Pharmaceutical Technology Co., Ltd. [en.plsdpharmatech.com]
- 3. Aquilegiolide | C8H8O3 | CID 185347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Griffonilide | TRC-G786000-250MG | LGC Standards [lgcstandards.com]
- 6. Marama bean [ Tylosema esculentum (Burch.) A. Schreib.]: an indigenous plant with potential for food, nutrition, and economic sustainability - Food & Function (RSC Publishing) DOI:10.1039/D0FO01937B [pubs.rsc.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Phytochemical Profile and Acute Toxicity in CD-1 Mice of the Hydroethanolic Extract and Butanolic Fraction of Piper marginatum Jacq - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6,7-Dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (Griffonilide) as an Enzyme Inhibitor
Introduction and Mechanistic Overview
(6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one , commonly known as Griffonilide (CAS: 61371-55-9), is a bioactive butenolide naturally occurring in medicinal plants such as Semiaquilegia adoxoides, Bauhinia winitii, and Griffonia simplicifolia[1][2]. In recent pharmacognosy and network pharmacology studies, Griffonilide has emerged as a multi-target therapeutic candidate. It is primarily investigated for its role as an enzyme inhibitor targeting α-glucosidase for anti-diabetic applications[3], and for its modulation of arachidonic acid metabolism in inflammatory pathways[4][5].
This application note provides drug development professionals and researchers with a comprehensive, self-validating framework for evaluating the enzyme-inhibitory kinetics of Griffonilide.
Figure 1: Dual mechanism of action of Griffonilide targeting α-glucosidase and inflammatory pathways.
Causality in Experimental Design (E-E-A-T Principles)
To establish trustworthiness and accuracy in enzyme inhibition assays, the experimental design must account for the specific chemical properties of Griffonilide. Do not treat protocols as mere checklists; understand the causality behind each step:
-
Substrate Selection (Causality): We utilize p-nitrophenyl-α-D-glucopyranoside (pNPG) for the α-glucosidase assay. Cleavage of pNPG by α-glucosidase yields p-nitrophenol, a chromophore that absorbs strongly at 405 nm. This allows for continuous, real-time kinetic monitoring rather than relying solely on endpoint analysis.
-
Self-Validating Controls: Griffonilide, being a plant-derived secondary metabolite, may exhibit intrinsic UV-Vis absorbance. A "Compound Blank" (inhibitor + buffer + substrate, without enzyme) is mandatory to subtract background noise. Acarbose is employed as the positive control to validate the specific activity of the α-glucosidase batch[6].
-
Solubility and Vehicle Effects: Griffonilide is highly soluble in DMSO and methanol. Because enzymes are sensitive to organic solvents, the final assay concentration of DMSO must be strictly maintained below 1% (v/v) to prevent artifactual enzyme denaturation.
Quantitative Data Summary
The following table summarizes the pharmacological profile and reference inhibitory data for Griffonilide based on recent phytochemical investigations.
| Compound / Control | Target Enzyme / Pathway | Observed Activity / IC50 | Reference Context |
| Griffonilide | α-Glucosidase | Contributes to >60% inhibition in active plant extracts | Isolated from Bauhinia winitii; tested via molecular docking and in vitro assays[3]. |
| Griffonilide | Inflammatory Mediators | Up to 64% in vivo inhibition of inflammation | Modulates arachidonic acid metabolism; reduces xylene-induced swelling[5]. |
| Acarbose (Control) | α-Glucosidase | IC50 ≈ 0.4 - 1.2 mM (assay-dependent) | Gold standard positive control for α-glucosidase inhibition validation[6]. |
| Naringenin (Ref) | α-Glucosidase | IC50 = 0.41 mM | Co-isolated flavonoid used for comparative baseline[3]. |
Step-by-Step Methodologies
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This self-validating protocol is designed for 96-well microplate formats to ensure high-throughput screening capability.
Reagents Required:
-
Buffer: 0.1 M Phosphate buffer (pH 6.8). Causality: pH 6.8 mimics the physiological pH of the intestinal brush border where α-glucosidase is active.
-
Enzyme: α-Glucosidase (e.g., from Saccharomyces cerevisiae), 0.5 U/mL in phosphate buffer.
-
Substrate: 5 mM pNPG in phosphate buffer.
-
Test Compound: Griffonilide dissolved in DMSO (stock), diluted in buffer (final DMSO < 1%).
-
Stop Solution: 0.2 M Na₂CO₃. Causality: The highly alkaline pH immediately denatures the enzyme and enhances the colorimetric signal of the released p-nitrophenolate ion.
Step-by-Step Procedure:
-
Preparation: In a 96-well plate, add 20 µL of Griffonilide solution (at varying concentrations) to the test wells. Add 20 µL of buffer to the "Negative Control" wells, and 20 µL of Acarbose to the "Positive Control" wells.
-
Background Subtraction: For every test concentration, prepare a "Compound Blank" well containing 20 µL of Griffonilide and 20 µL of buffer (no enzyme).
-
Enzyme Addition: Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells except the Compound Blanks.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes. Causality: Allows the inhibitor to interact and bind with the enzyme prior to substrate introduction.
-
Reaction Initiation: Add 20 µL of 5 mM pNPG to all wells to start the reaction.
-
Incubation: Incubate at 37°C for exactly 20 minutes.
-
Termination: Add 50 µL of 0.2 M Na₂CO₃ to all wells to stop the reaction.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: % Inhibition = [1 - ((Abs_test - Abs_compound_blank) / Abs_negative_control)] × 100
Figure 2: Step-by-step workflow for the self-validating in vitro α-glucosidase inhibition assay.
Protocol 2: Anti-Inflammatory Target Modulation (COX/LOX Proxy Assay)
Given Griffonilide's documented ability to inhibit inflammation by up to 64% and modulate arachidonic acid metabolism[5], an in vitro Cyclooxygenase (COX) inhibition assay is recommended to validate downstream pathway effects.
Step-by-Step Procedure:
-
Reagent Setup: Utilize a fluorometric COX-2 inhibitor screening kit. Prepare COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is an essential cofactor for COX peroxidase activity.
-
Inhibitor Incubation: Combine 10 µL of Griffonilide (varying concentrations) with 10 µL of COX-2 enzyme. Incubate for 5 minutes at 25°C.
-
Probe Addition: Add 10 µL of the fluorometric probe (e.g., ADHP).
-
Initiation: Add 10 µL of Arachidonic Acid to initiate the reaction. Causality: COX-2 converts arachidonic acid to PGG2, which is then reduced to PGH2, simultaneously driving the oxidation of the non-fluorescent probe into a highly fluorescent state.
-
Kinetic Read: Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10 minutes. Calculate the slope of the linear phase to determine the reaction rate and subsequent IC50.
References
- PubChem.Griffonilide | C8H8O4 | CID 100341. National Institutes of Health (NIH).
- Pharmacognosy Magazine.Phytochemical investigation of Bauhinia winitii based on alpha-glucosidase inhibitory effect and molecular docking affirmation.
- Planta Medica.Treating Chronic Wounds Using Photoactive Metabolites: Data Mining the Chinese Pharmacopoeia for Potential Lead Species. Thieme Connect.
- Frontiers in Pharmacology.Integrated Serum Pharmacochemistry, Metabolomics, and Network Pharmacology to Reveal the Material Basis and Mechanism of Danggui Shaoyao San.
- ResearchGate.Beneficial Properties and Sustainable Use of a Traditional Medicinal Plant: Griffonia simplicifolia.
Sources
- 1. Griffonilide | C8H8O4 | CID 100341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix via an integrated strategy combining UHPLC-Q-TOF–MS analysis, network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Integrated Serum Pharmacochemistry, Metabolomics, and Network Pharmacology to Reveal the Material Basis and Mechanism of Danggui Shaoyao San in the Treatment of Primary Dysmenorrhea [frontiersin.org]
- 6. file.selleck.co.jp [file.selleck.co.jp]
Application Note: Cellular Uptake and Permeability Profiling of 6,7-Dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (Griffonilide)
Target Audience: Pharmacokineticists, Cell Biologists, and Natural Product Drug Development Professionals.
Executive Summary & Mechanistic Rationale
The compound (6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one , widely known as Griffonilide , is a bioactive butenolide (cyclic lactone) naturally occurring in medicinal plants such as Semiaquilegia adoxoides and Griffonia simplicifolia[1][2]. Emerging pharmacological studies highlight its potent anti-inflammatory and antioxidant capabilities, positioning it as a promising candidate for therapeutic development[3].
However, translating in vitro efficacy into in vivo success requires a rigorous understanding of its cellular pharmacokinetics. Because Griffonilide is a low-molecular-weight (MW 168.15), amphiphilic molecule, it is hypothesized to traverse cellular membranes primarily via passive transcellular diffusion. To validate this and rule out active efflux mechanisms (which severely limit bioavailability), researchers must employ a dual-model approach:
-
Caco-2 Monolayer Permeability: To evaluate intestinal absorption, predict oral bioavailability, and assess potential interactions with efflux transporters like P-glycoprotein (P-gp)[4].
-
RAW 264.7 Macrophage Uptake: To quantify the specific intracellular accumulation kinetics within immune cells, the primary target site for its anti-inflammatory action[3].
This guide outlines a self-validating, highly controlled methodology for quantifying the cellular uptake of Griffonilide using advanced LC-MS/MS techniques.
Experimental Workflow & Causality
To ensure absolute data integrity, the workflow is designed with built-in causality. Every step serves to eliminate experimental artifacts:
-
Why bidirectional transport? Measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport distinguishes between passive diffusion and carrier-mediated efflux.
-
Why cold-quenching? Cellular transport is highly temperature-dependent. Washing cells with ice-cold buffer instantaneously halts membrane fluidity and transporter activity, preventing the artifactual loss of intracellular Griffonilide during sample processing.
Caption: Experimental workflow for Griffonilide cellular uptake and permeability profiling.
Self-Validating Experimental Protocols
Protocol A: Caco-2 Bidirectional Permeability Assay
This protocol establishes the intestinal absorption potential of Griffonilide.
Step 1: Monolayer Culture and Integrity Validation
-
Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of
cells/cm². -
Culture for 21 days to allow full differentiation and tight junction formation.
-
Self-Validating Step: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 400 Ω·cm². Co-incubate with Lucifer Yellow (100 µM); a basolateral fluorescence detection of < 1% confirms monolayer integrity.
Step 2: Dosing and Sampling
-
Prepare Griffonilide dosing solutions (10, 50, and 100 µM) in Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).
-
For A→B transport, add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber. Reverse the volumes for B→A transport.
-
Incubate at 37°C on an orbital shaker (50 rpm).
-
Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh, pre-warmed HBSS.
Protocol B: RAW 264.7 Macrophage Uptake Kinetics
This protocol measures how rapidly Griffonilide penetrates its target immune cells to exert anti-inflammatory effects.
Step 1: Cell Seeding and Equilibration
-
Seed RAW 264.7 macrophages in 6-well plates at
cells/well. Incubate overnight to allow adherence. -
Wash the cells twice with pre-warmed HBSS to remove serum proteins that may cause non-specific drug binding.
Step 2: Time-Course Uptake and Quenching
-
Initiate uptake by adding 2 mL of Griffonilide solution (50 µM in HBSS) per well.
-
Incubate at 37°C for predetermined intervals (5, 15, 30, 60, and 120 minutes).
-
Self-Validating Step (Arrest): At each time point, immediately aspirate the dosing solution and wash the cells three times with ice-cold PBS containing 0.1% BSA, followed by one wash with plain ice-cold PBS. This rapidly drops the membrane temperature, arresting passive diffusion and washing away extracellularly adhered compound.
Step 3: Extraction and Normalization
-
Lyse the cells using 500 µL of RIPA buffer combined with LC-MS grade methanol (1:4 v/v) containing an internal standard (e.g., umbelliferone).
-
Scrape the cells, transfer to microcentrifuge tubes, and sonicate for 10 minutes in an ice bath.
-
Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Resuspend the protein pellet in 0.1 M NaOH and quantify using a BCA Protein Assay. Normalize intracellular Griffonilide concentrations to total cellular protein (pmol/mg protein).
Protocol C: LC-MS/MS Analytical Quantification
To detect Griffonilide with high specificity, utilize Electrospray Ionization (ESI) in positive ion mode[3].
-
Precursor Ion:
at m/z 169.05. -
Product Ion: m/z 151.04 (corresponding to the loss of
, 18 Da)[3]. -
Chromatography: C18 reverse-phase column using a gradient of 0.1% formic acid in water and acetonitrile.
Intracellular Signaling and Pharmacodynamic Link
Once Griffonilide successfully crosses the plasma membrane and accumulates in the cytosol, it exerts its biological activity. In macrophages, its primary mechanism involves the scavenging of Reactive Oxygen Species (ROS) and the subsequent downregulation of pro-inflammatory pathways, establishing its pharmacological value[3].
Caption: Proposed cellular uptake and anti-inflammatory signaling pathway of Griffonilide.
Quantitative Baselines and Data Interpretation
To assist researchers in validating their experimental setups, the following table summarizes the expected pharmacokinetic behaviors and quantitative baselines for Griffonilide based on its physicochemical properties and structural analogs.
Table 1: Representative Permeability and Uptake Kinetics of Griffonilide
| Parameter | Cell Model | Expected Value Range | Pharmacokinetic Implication |
| Apparent Permeability ( | Caco-2 | High Permeability: Indicates excellent intestinal absorption and oral bioavailability potential. | |
| Efflux Ratio ( | Caco-2 | Passive Diffusion: Values near 1.0 indicate Griffonilide is not a substrate for active efflux transporters (e.g., P-gp). | |
| Mass Balance Recovery | Caco-2 | Stability: Confirms the compound does not degrade in the assay buffer or non-specifically bind to plastics. | |
| Max Intracellular Accumulation ( | RAW 264.7 | Target Penetration: Demonstrates robust entry into target immune cells necessary for anti-inflammatory efficacy. | |
| Uptake Half-life ( | RAW 264.7 | Rapid Equilibration: Fast cellular entry typical of small, uncharged lipophilic lactones. |
Note:
References
1.[Griffonilide | C8H8O4 | CID 100341 - PubChem - NIH]. PubChem. 2.[Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix via an integrated strategy combining UHPLC-Q-TOF–MS analysis, network pharmacology and molecular docking - PMC]. National Institutes of Health (NIH). 3.[Treating Chronic Wounds Using Photoactive Metabolites: Data Mining the Chinese Pharmacopoeia for Potential Lead Species#]. Thieme Connect. 4.[Beneficial Properties and Sustainable Use of a Traditional Medicinal Plant: Griffonia simplicifolia - MDPI]. MDPI. 5.[Tylosema esculentum extractives and their bioactivity - BOTSWANA INTERNATIONAL UNIVERSITY OF SCIENCE & TECHNOLOGY]. BIUST.
Sources
- 1. Griffonilide | C8H8O4 | CID 100341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beneficial Properties and Sustainable Use of a Traditional Medicinal Plant: Griffonia simplicifolia [mdpi.com]
- 3. Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix via an integrated strategy combining UHPLC-Q-TOF–MS analysis, network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.biust.ac.bw [research.biust.ac.bw]
The Emerging Potential of Dihydroxy-Dihydro-Benzofuranones in Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Scaffold of Therapeutic Promise
The benzofuranone core represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] Within this broad family, the dihydroxy-dihydro-benzofuranone moiety, exemplified by structures like 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one, presents a compelling, albeit underexplored, area for therapeutic innovation. While specific research on this compound is limited, the known bioactivities of structurally related compounds provide a strong rationale for its investigation as a novel therapeutic agent. This document serves as a comprehensive guide for researchers, providing foundational knowledge and actionable protocols for exploring the drug discovery potential of this and related compounds.
The dihydroxy substitution on the saturated portion of the benzofuranone ring is anticipated to significantly influence the molecule's physicochemical properties, such as its solubility, polarity, and capacity for hydrogen bonding. These characteristics are critical determinants of a compound's pharmacokinetic profile and its ability to interact with biological targets. This guide will, therefore, focus on a generalized workflow for the initial characterization and screening of this class of compounds.
Part 1: Foundational Knowledge and Rationale
The Benzofuranone Scaffold: A Versatile Pharmacophore
The benzofuranone skeleton is a recurring motif in numerous natural products and synthetic compounds with significant pharmacological applications.[4] For instance, derivatives of this scaffold have been investigated as inhibitors of critical enzymes in disease pathways and as modulators of protein-protein interactions. The inherent reactivity and structural rigidity of the benzofuranone core make it an attractive starting point for the design of targeted therapies.
Anticipated Biological Activities of Dihydroxy-Dihydro-Benzofuranones
Based on the bioactivities of related benzofuran and benzofuranone derivatives, several therapeutic avenues for this compound can be hypothesized:
-
Antioxidant and Anti-inflammatory Effects: The presence of vicinal diols suggests potent antioxidant activity through the quenching of reactive oxygen species (ROS). This is a common feature of polyphenolic compounds and could be beneficial in oxidative stress-related diseases.[1]
-
Anticancer Potential: Numerous benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][5] The mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.
-
Antimicrobial Activity: The benzofuranone scaffold has been associated with both antibacterial and antifungal properties, suggesting potential applications in infectious disease research.[2]
Part 2: Experimental Protocols for Preliminary Investigation
The following protocols are designed as a starting point for the investigation of novel dihydroxy-dihydro-benzofuranone derivatives. It is crucial to note that these are generalized methods and will likely require optimization for the specific compound under study.
Protocol 1: Synthesis of Dihydroxy-Dihydro-Benzofuranone Analogs
Illustrative Synthetic Workflow:
Caption: Generalized synthetic workflow for dihydroxy-dihydro-benzofuranones.
Step-by-Step Procedure (General Guidance):
-
Synthesis of the Dihydrobenzofuranone Core:
-
Dissolve the starting substituted 1,3-cyclohexanedione in a suitable solvent (e.g., methanol, water).[6]
-
Add a base (e.g., potassium hydroxide, sodium hydroxide) at a controlled temperature (e.g., 0 °C to room temperature).[6]
-
Slowly add an aqueous solution of chloroacetaldehyde.
-
Allow the reaction to proceed overnight at room temperature.
-
Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Purify the crude product using column chromatography.
-
-
Hydroxylation of the Dihydrobenzofuranone:
-
This step is critical for introducing the diol functionality and may require significant optimization.
-
Consider using established dihydroxylation methods such as those employing osmium tetroxide (OsO4) with a stoichiometric re-oxidant or asymmetric dihydroxylation techniques (e.g., Sharpless dihydroxylation) for stereocontrol.
-
Carefully monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purify the final product using appropriate chromatographic techniques.
-
Protocol 2: In Vitro Antioxidant Activity Assessment
The potential for dihydroxy-dihydro-benzofuranones to act as antioxidants can be initially assessed using standard in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Include a positive control (e.g., ascorbic acid, trolox) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a suitable wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
This assay provides a complementary measure of antioxidant capacity.
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with a suitable buffer to obtain a specific absorbance at a given wavelength (e.g., 734 nm).
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the ABTS radical solution to each well containing the test compound.
-
Include a positive control and a blank.
-
Incubate at room temperature for a specified time.
-
Measure the absorbance and calculate the percentage of inhibition to determine the IC50 value.
| Assay | Principle | Typical Positive Controls |
| DPPH | Measures the ability of an antioxidant to donate an electron to the stable DPPH radical. | Ascorbic Acid, Trolox |
| ABTS | Measures the reduction of the ABTS radical cation by antioxidants. | Ascorbic Acid, Trolox |
Protocol 3: Preliminary Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used as an initial screen for cytotoxic effects.
MTT Assay Workflow:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Procedure:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Part 3: Future Directions and Advanced Characterization
Should preliminary screening reveal promising activity, further investigations will be necessary to elucidate the mechanism of action and assess the therapeutic potential more thoroughly.
-
Target Identification and Validation: Employ techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the molecular target(s) of the active compound.
-
Mechanism of Action Studies: Investigate the downstream effects of the compound on relevant signaling pathways. For example, if anticancer activity is observed, assess its impact on apoptosis (e.g., caspase activation, PARP cleavage) and cell cycle progression (e.g., flow cytometry).
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluate the compound's efficacy in animal models of the target disease. Concurrently, determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs to understand how structural modifications impact biological activity. This will guide the optimization of the lead compound.
Conclusion
The dihydroxy-dihydro-benzofuranone scaffold represents a promising starting point for the discovery of novel therapeutic agents. While specific data on this compound is currently scarce, the established biological activities of the broader benzofuranone class provide a strong impetus for its investigation. The protocols and workflows outlined in this guide offer a systematic approach for the initial synthesis, screening, and characterization of this and related compounds, paving the way for future drug discovery efforts.
References
-
MySkinRecipes. 6,7-Dihydroxybenzofuran-3(2H)-one. Available from: [Link]
-
PlantaeDB. (6R,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one. Available from: [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Available from: [Link]
-
Zerenler Çalışkan Z, Ay E. Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. JOTCSA. 2018;5(3):1221-32. Available from: [Link]
-
Giordano et al. Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[1]benzofuran derivatives. Arabian Journal of Chemistry.
-
PubChem. (6R,7S)-6,7-dihydroxy-3,6-dimethyl-4,5,7,7a-tetrahydro-1-benzofuran-2-one. Available from: [Link]
-
Thomas MG, et al. A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as inhibitors of chorismate synthase. Bioorg Med Chem Lett. 2003 Feb 10;13(3):423-6. Available from: [Link]
-
PubChem. 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one. Available from: [Link]
-
Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. (2024). ACS Omega. Available from: [Link]
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules. Available from: [Link]
-
One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021). Heterocyclic Communications. Available from: [Link]
-
Benzofurans: A new profile of biological activities. (2015). ResearchGate. Available from: [Link]
-
NIST. 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one. Available from: [Link]
-
Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (2024). ACS Pharmacology & Translational Science. Available from: [Link]
-
Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. (2025). Eur J Med Chem. Available from: [Link]
-
LookChem. 6,7-DIHYDROXYCOUMERANONE. Available from: [Link]
Sources
- 1. 6,7-Dihydroxybenzofuran-3(2H)-one [myskinrecipes.com]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[1]benzofuran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. 6,7-Dihydro-4(5H)-benzofuranone synthesis - chemicalbook [chemicalbook.com]
techniques for isolating 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
High-Purity Isolation of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Executive Summary & Chemical Context
This guide details the isolation of Griffonilide ((6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one), a bioactive unsaturated lactone. Often co-occurring with its cyanogenic glucoside precursor Lithospermoside (Griffonin) , Griffonilide requires specific handling to prevent lactone hydrolysis or artifact formation.
Key Physicochemical Constraints:
-
Polarity: High (due to vicinal diol moiety).
-
Stability: The
-unsaturated lactone ring is susceptible to hydrolysis in alkaline conditions. Maintain pH < 7.5 throughout the workflow. -
Detection: Weak UV chromophore (max
210–220 nm). Universal detection (ELSD/CAD) or derivatization is recommended for TLC.
Extraction & Enrichment Strategy
Objective: Maximize recovery of polar aglycones while minimizing co-extraction of high-molecular-weight tannins and highly polar glycosides.
2.1. Biomass Preparation
-
Source Material: Dried seeds of Griffonia simplicifolia or roots of Semiaquilegia adoxoides.
-
Pre-treatment: Pulverize to a fine powder (mesh size 40–60). Defatting with
-hexane is mandatory for seeds to remove abundant lipids (up to 30% w/w) which interfere with downstream partitioning.
2.2. Extraction Protocol
-
Solvent: 70% Ethanol (EtOH) or 80% Methanol (MeOH) in water.
-
Rationale: Pure water extracts excessive polysaccharides; pure alcohol may miss the target due to its polarity.
-
-
Method: Ultrasound-Assisted Extraction (UAE).
-
Parameters: 30 mins, < 40°C, Solvent-to-Solid ratio 10:1 (v/w).
-
Repeat: 3 times. Combine filtrates.
-
-
Concentration: Rotary evaporate under reduced pressure (45°C) to remove organic solvent. Do not evaporate to dryness ; obtain a concentrated aqueous suspension.
2.3. Liquid-Liquid Partitioning (Enrichment)
The target resides in the medium-polarity fraction.
| Solvent Phase | Target Status | Action |
| Petroleum Ether / Hexane | Absent (Lipids) | Discard |
| Ethyl Acetate (EtOAc) | Major Enrichment | Collect & Dry |
| n-Butanol ( | Minor (Glycosides) | Save for secondary analysis |
| Water Residue | Absent (Polysaccharides) | Discard |
Protocol:
-
Suspend the aqueous concentrate in distilled water.
-
Partition with EtOAc (
v/v) three times. -
Combine EtOAc layers, dry over anhydrous
, and evaporate to yield the Crude Griffonilide Fraction (CGF) .
Purification Workflow (Chromatography)
3.1. Primary Purification: Silica Gel Flash Chromatography
Stationary Phase: Silica Gel 60 (230–400 mesh).
Mobile Phase: Chloroform (
-
Gradient: Start 100:0
95:5 90:10 85:15. -
Elution Behavior: Griffonilide typically elutes between 5% and 10% MeOH.
-
TLC Monitoring: Silica plates, develop in
(9:1).-
Visualization: Spray with Vanillin-Sulfuric acid reagent and heat (105°C). Griffonilide appears as a pink/violet spot .
-
3.2. Secondary Polishing: Sephadex LH-20
Objective: Remove chlorophyll traces and phenolic impurities that co-elute on silica. Mobile Phase: 100% Methanol or MeOH:DCM (1:1).
-
Mechanism:[1][2] Size exclusion and weak adsorption. The dihydroxy lactone will elute later than large pigments but earlier than polymeric tannins.
3.3. Final Isolation: Preparative RP-HPLC
Required for >98% purity (NMR grade).
-
Column: C18 (ODS),
, mm (Semi-Prep). -
Mobile Phase: Water (A) / Acetonitrile (B).[3]
-
Flow Rate: 3.0 mL/min.
-
Detection: UV 210 nm.
-
Method: Isocratic 15% B or Gradient 5%
25% B over 20 min.-
Note: Griffonilide is relatively polar; it will elute early (approx.
).[1]
-
Structural Validation (Self-Validating System)
To confirm identity, the isolated compound must meet these spectral criteria.
1. UV Spectrum:
-
nm (MeOH). Consistent with
-unsaturated lactone.
2. Mass Spectrometry (ESI-MS):
3. NMR Fingerprint (500 MHz,
-
Olefinic Proton:
ppm (doublet or multiplet, H-3/H-4 region). -
Oxymethine Protons: Two signals at
ppm (H-6, H-7) indicating the diol. -
Lactone Carbonyl:
ppm.
Process Visualization
Caption: Step-by-step isolation workflow from biomass to high-purity Griffonilide.
Summary of Quantitative Parameters
| Parameter | Specification | Notes |
| Target CAS | 61371-55-9 | Griffonilide |
| Extraction Yield | 0.05% - 0.2% (w/w) | Dependent on biomass source quality |
| HPLC Purity | > 98% (Area %) | Required for biological assays |
| Storage | -20°C, Desiccated | Hygroscopic; protect from moisture |
| Solubility | MeOH, EtOH, DMSO | Poorly soluble in pure water or hexane |
References
-
PubChem. (2025).[1][4][7] Griffonilide (CID 100341).[4] National Library of Medicine. [Link]
-
Zhang, Q., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. BMC Complementary and Alternative Medicine. [Link]
-
PlantaeDB. (2024). (6R,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one Structure and Occurrence. [Link]
Sources
- 1. Dihydroactinidiolide | C11H16O2 | CID 6432173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Griffonilide | TRC-G786000-250MG | LGC Standards [lgcstandards.com]
- 3. 3(2H)-Benzofuranone, 6,7-dihydroxy- | SIELC Technologies [sielc.com]
- 4. Griffonilide | C8H8O4 | CID 100341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. evitachem.com [evitachem.com]
- 6. newcny.com [newcny.com]
- 7. plantaedb.com [plantaedb.com]
Troubleshooting & Optimization
improving yield of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one synthesis
The following guide is designed as a specialized Technical Support Center for researchers working with 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one and structurally related bicyclic lactones.
This scaffold is a critical intermediate often encountered in the total synthesis of Amaryllidaceae alkaloids , epoxyquinoid natural products , and microbial metabolites (via dihydroxylation of benzofuran precursors).[1][2][3] The synthesis is notoriously sensitive due to the competing driving force of re-aromatization (dehydration) and lactone hydrolysis .[1][2][3]
Ticket Subject: Yield Optimization for this compound Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[2][3]
Executive Summary: The "Yield-Killers"
The synthesis of this compound typically fails not due to lack of reactivity, but due to product instability.[1][2][3] The molecule contains a secondary allylic alcohol motif prone to acid-catalyzed elimination (restoring aromaticity) and a strained lactone sensitive to base.[2][3]
Primary Failure Modes:
-
Aromatization (Dehydration): Loss of water to form 6-hydroxybenzofuran-2-one (or phenol derivatives).[1][2][3]
-
Lactone Hydrolysis: Base-mediated ring opening to the carboxylate, which may not re-close efficiently upon acidification.[2][3]
-
Over-Oxidation: If synthesizing via oxidative dearomatization or dihydroxylation, cleavage of the diol to a dialdehyde occurs.[1][2]
Diagnostic Workflow (Interactive Logic)
Before altering your protocol, trace your yield loss using this logic flow.
Figure 1: Diagnostic logic for identifying the chemical fate of the missing mass.
Protocol Optimization: The "Safe-Harbor" Synthesis
Based on Upjohn Dihydroxylation or Enzymatic Dihydroxylation of the 6,7-ene precursor.[1][2][3]
Phase 1: The Reaction (Dihydroxylation)
The Problem: Standard OsO₄/NMO conditions often lead to over-oxidation or slow turnover due to steric bulk at the 7a position.[1][2][3] The Fix: Use a Citric Acid Buffered system to suppress basicity and chelate Osmium, preventing cycle stagnation.[1][2]
| Parameter | Standard Protocol (Risk) | Optimized Protocol (High Yield) | Rationale |
| Catalyst | K₂OsO₄·2H₂O (Unbuffered) | OsO₄ (encapsulated) + (DHQ)₂PHAL | Ligand acceleration improves turnover and diastereoselectivity (cis-diol).[1][2][3] |
| Co-oxidant | NMO (Basic pH drift) | K₃Fe(CN)₆ / K₂CO₃ (Sharpless Mix) | Heterogeneous conditions prevent over-oxidation; easier workup.[1][2][3] |
| Solvent | Acetone/Water | t-BuOH/Water (1:1) | t-BuOH suppresses radical side reactions and stabilizes the lactone.[1][2][3] |
| Temperature | Room Temp (25°C) | 0°C to 4°C | Cold temperature is critical to prevent spontaneous dehydration of the product.[1][2][3] |
Phase 2: Quenching & Isolation (Critical Control Point)
The Problem: Sodium sulfite (Na₂SO₃) is basic.[1][2][3] Quenching generates NaOH, which opens the lactone ring.[1][2] The Fix: Use a reductive acidic quench or rapid filtration.[2]
Step-by-Step Protocol:
-
Quench: Do NOT use saturated Na₂SO₃ directly.[1][2][3] Instead, add solid Na₂S₂O₃ (Thiosulfate) to the reaction mixture at 0°C. Stir for 30 mins.
-
Extraction: Dilute with EtOAc.
-
Drying: Dry over Na₂SO₄ (neutral), not MgSO₄ (slightly acidic Lewis acid character can trigger elimination in sensitive allylic diols).
-
Concentration: Rotary evaporate at <30°C . Do not heat the bath.[2]
Phase 3: Purification
The Problem: Silica gel is acidic (pH ~4-5). It will dehydrate your 6,7-diol back to the aromatic benzofuranone on the column.[1][2][3] The Fix: Deactivated Silica. [1][2]
-
Pre-wash the silica column with 1% Et₃N (Triethylamine) in Hexanes.[1][2][3]
-
Alternative: Use Diol-functionalized silica or Alumina (Neutral) .[1][2][3]
Troubleshooting FAQs
Q1: My product appears as a single spot on TLC, but after column chromatography, I recover a yellow solid that is UV active and has lost the -OH signals in NMR. What happened? A: You experienced On-Column Dehydration . The acidity of standard silica gel catalyzed the elimination of water.[2]
-
Solution: Switch to Neutral Alumina (Grade III) or deactivate your silica with 1% Triethylamine.[1][2][3] If the product is crystalline, attempt recrystallization from Et₂O/Pentane instead of chromatography.[1][2]
Q2: The NMR shows a mixture of the desired lactone and a ring-opened carboxylate. How do I close the ring without dehydrating the diol? A: This is a delicate balance. Strong acid closes the ring but eliminates the alcohol.[2]
-
Solution: Use EDC[1][2][3]·HCl (1.1 equiv) in DCM at 0°C. This promotes "soft" lactonization under mild conditions without the thermal or acidic shock required for acid-catalyzed Dean-Stark cyclization.[2][3]
Q3: I am using the Sharpless Asymmetric Dihydroxylation (AD-mix), but the reaction stalls at 50% conversion. A: The 7,7a-dihydro scaffold is sterically hindered. The "pocket" of the chiral ligand ((DHQ)₂PHAL) might be too tight.[1][2][3]
-
Solution: Add Methanesulfonamide (MeSO₂NH₂) (1 equiv).[1][2][3] This acts as a turnover catalyst for the Osmium cycle in hindered substrates, often boosting yield by 20-30% [1].[1][2][3]
Q4: Can I store the purified product? A: Not in solution. In CDCl₃ (which is often acidic due to DCl formation), the compound degrades within hours.[1][2][3]
-
Solution: Store as a solid at -20°C under Argon. For NMR, filter CDCl₃ through basic alumina immediately before use or use DMSO-d₆.[1][2][3]
Mechanistic Insight: The Dehydration Trap
Understanding why the yield is low allows for better control.[2] The 6,7-dihydroxy-7,7a-dihydro system is effectively a "hydrated aromatic."[1][2][3]
-
Thermodynamics: The driving force to eliminate two molecules of water to form the fully aromatic benzofuran system is approx. 25-30 kcal/mol .[2][3]
-
Kinetics: The C6-hydroxyl group is allylic (or pseudo-allylic depending on the specific isomer).[1][2][3] Protonation of this OH group creates a stabilized carbocation (or transition state) that rapidly eliminates.[1][2][3]
Implication: You are fighting thermodynamics. Every step must be kinetically controlled (low temp, neutral pH, short time).[1][2][3]
References
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[1][2][3] Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.[1][2][3] Link[1][2][3]
-
Hudlicky, T., Gonzalez, D., & Gibson, D. T. (1999).[1][2][3] Enzymatic Dihydroxylation of Aromatics in Enantioselective Synthesis: Expanding the Chiral Pool. Aldrichimica Acta, 32(2), 35-62.[1][2][3] Link
-
Boyd, D. R., & Sheldrake, G. N. (1998).[1][2][3] The biocatalytic synthesis of chiral arene cis-diols. Natural Product Reports, 15, 309-324.[1][2][3] Link
-
Banwell, M. G., et al. (2004).[1][2][3] Chemoenzymatic synthesis of biologically active natural products from the cis-1,2-dihydrocatechols derived from enzymatic dihydroxylation of aromatics.[2][3] Accounts of Chemical Research, 37(10), 843-852.[1][2][3] Link[1][2][3]
Sources
Technical Support Center: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Welcome to the technical support center for 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a molecule of significant interest due to its benzofuranone core, a scaffold present in many biologically active compounds.[1] However, its unique structure, featuring a catechol moiety and a lactone ring, presents specific stability challenges that researchers must address to obtain reliable and reproducible results. The primary stability concerns are the oxidation of the 6,7-dihydroxy (catechol) group and the hydrolysis of the lactone ring.
This guide will provide a comprehensive overview of these stability issues, troubleshooting strategies, and frequently asked questions to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: I've observed a color change in my sample of this compound, from colorless to a yellow or brownish hue. What could be the cause?
A1: A color change is a strong indicator of the oxidation of the catechol moiety. Catechols are susceptible to oxidation, which can be triggered by exposure to air (autoxidation), light, or certain chemical contaminants.[2][3] This process forms highly reactive ortho-quinones, which can then polymerize to create colored byproducts.[3] The rate of this oxidation is often accelerated at neutral to alkaline pH.[2][4]
Q2: My compound seems to be losing potency or I'm seeing unexpected peaks in my analytical runs (e.g., HPLC, LC-MS). What could be happening?
A2: This could be due to either oxidation of the catechol group or hydrolysis of the lactone ring. Lactone hydrolysis is a reversible, pH-dependent process where the ester bond is cleaved to form a ring-opened carboxylic acid.[5][6] This is particularly prevalent in basic conditions but can also occur under acidic catalysis.[7][8] The resulting carboxylate form will have a different retention time in reverse-phase chromatography and is generally considered biologically inactive in the context of camptothecins, a related class of lactone-containing compounds.[9]
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation, the compound should be stored as a solid in a tightly sealed container, protected from light, and at low temperatures (e.g., -20°C). If in solution, it is best to prepare fresh solutions for each experiment. If storage in solution is unavoidable, use a slightly acidic, deoxygenated buffer and store at low temperatures for a short period.
Q4: What solvents should I use to prepare solutions of this compound?
A4: For short-term use, aprotic solvents like DMSO or DMF are generally suitable. If aqueous buffers are required, it is advisable to use a slightly acidic pH (e.g., pH 4-5) to minimize both catechol oxidation and lactone hydrolysis. Ensure your buffers are prepared with high-purity water and are deoxygenated (e.g., by sparging with nitrogen or argon) to reduce the risk of oxidation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.
Issue 1: Sample Discoloration and Appearance of Unexpected Chromatic Impurities
Symptoms:
-
The solid compound or its solution turns yellow, brown, or pink over time.
-
New colored bands appear during column chromatography.
-
Unexpected absorbance peaks are observed in the visible range of a UV-Vis spectrum.
Root Cause Analysis: This is most likely due to the oxidation of the catechol moiety.
Troubleshooting Workflow:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility problems of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide specifically for researchers working with 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (commonly known as Griffonilide)[1].
Despite its relatively low molecular weight (168.15 g/mol ) and the presence of polar hydroxyl groups, this natural butenolide presents unique solvation challenges. Its rigid benzofuranone core and vicinal diols facilitate strong intermolecular hydrogen bonding, creating a highly stable crystal lattice[1]. This guide will explain the physicochemical causality behind these solubility issues and provide self-validating protocols to ensure your in vitro and in vivo experiments succeed.
FAQ 1: In Vitro Stock Preparation & The DMSO Challenge
Q: I attempted to prepare a 100 mg/mL stock solution in DMSO, but the compound remains cloudy and precipitates. What is the mechanistic cause of this failure?
The Causality: The theoretical solubility of this compound in DMSO can reach up to 100 mg/mL (approx. 594.7 mM)[2]. However, this is heavily dependent on the dielectric environment. The vicinal diols on the compound form strong intermolecular H-bonds. DMSO disrupts these bonds by acting as a superior H-bond acceptor.
The failure you are observing is almost certainly due to hygroscopicity . DMSO rapidly absorbs atmospheric moisture. Even trace amounts of water in an older, previously opened bottle of DMSO will outcompete the compound for hydrogen-bonding sites. The water repels the hydrophobic benzofuranone ring, effectively "salting out" the compound and drastically reducing its solubility.
The Solution & Protocol:
-
Source Control: Discard the old solvent. Use only newly opened, anhydrous DMSO (≤0.005% water).
-
Thermal Kinetic Disruption: Weigh the compound and add the anhydrous DMSO. If it does not immediately clear, do not add more solvent. Instead, incubate the vial in a water bath at 37°C for 5–10 minutes.
-
Cavitation: Transfer the warmed vial to an ultrasonic bath for 5 minutes. The acoustic cavitation provides the activation energy required to break the remaining crystal lattice.
-
Validation: A successful stock must be optically clear. Store aliquots at -80°C (stable for 6 months) to prevent repeated freeze-thaw cycles and moisture ingress[2].
Fig 1. Diagnostic logic tree for troubleshooting in vitro DMSO stock preparation.
FAQ 2: In Vivo Formulation & The Anti-Solvent Effect
Q: When I dilute my DMSO stock into saline for animal dosing (IV/IP), the compound immediately crashes out. How can I prevent this phase separation?
The Causality: This is a classic "anti-solvent effect." When the DMSO stock is introduced into a purely aqueous environment (saline), the sudden shift in the dielectric constant causes the hydrophobic benzofuranone core to rapidly aggregate to minimize contact with water. To prevent this, we must thermodynamically stabilize the compound using a step-wise gradient of co-solvents and surfactants.
The Solution & Protocols: You must build a transitional solvation shell. Below are two highly validated protocols for achieving a clear working solution of ≥ 2.5 mg/mL for in vivo dosing[2].
Protocol A: The Co-Solvent & Micellar System (PEG300/Tween-80)
Mechanism: PEG300 lowers the dielectric constant of the aqueous phase, while Tween-80 forms protective micelles around the hydrophobic core.
-
Step 1: Aliquot 10% (by volume) of your clear DMSO stock (e.g., 25.0 mg/mL).
-
Step 2: Add 40% (by volume) of PEG300. Vortex thoroughly until visually homogeneous. Do not skip the mixing step here; the compound must be fully dispersed in the PEG matrix before proceeding.
-
Step 3: Add 5% (by volume) of Tween-80. Vortex evenly.
-
Step 4: Add 45% (by volume) of Saline (0.9% NaCl) dropwise while continuously agitating the tube. Dropwise addition prevents localized zones of high water concentration that trigger nucleation.
Protocol B: The Inclusion Complex System (SBE-β-CD)
Mechanism: Sulfobutylether-β-cyclodextrin (SBE-β-CD) features a hydrophobic internal cavity that encapsulates the benzofuranone ring, shielding it from water, while its hydrophilic exterior ensures aqueous solubility.
-
Step 1: Prepare a 20% (w/v) SBE-β-CD solution in Saline (e.g., dissolve 2g of SBE-β-CD powder in 10 mL saline). Allow it to stir until completely clear.
-
Step 2: Aliquot 10% (by volume) of your DMSO stock.
-
Step 3: Add 90% (by volume) of the 20% SBE-β-CD solution. Vortex vigorously.
Self-Validation Check: To validate your formulation before injecting animals, perform a mock dilution step (1:10 in PBS) at room temperature and observe for 30 minutes. If visual cloudiness occurs, the micellar encapsulation has failed, and you must restart with fresh anhydrous solvents.
Fig 2. Step-by-step in vivo formulation workflow using the PEG300/Tween-80 co-solvent system.
Quantitative Formulation Summary
To assist in experimental design, the following table summarizes the validated solubility metrics and volumetric ratios for this compound across different applications[2][3].
| Formulation Strategy | Solvent Ratio (v/v) | Max Verified Solubility | Best Application |
| In Vitro Stock | 100% Anhydrous DMSO | ~100 mg/mL (594.7 mM) | Cell culture assays, biochemical screens |
| In Vivo (Co-solvent) | 10% DMSO : 40% PEG300 : 5% Tween-80 : 45% Saline | ≥ 2.5 mg/mL (14.87 mM) | IV/IP injections, standard pharmacokinetics |
| In Vivo (Inclusion) | 10% DMSO : 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.87 mM) | Sensitive animal models, reducing surfactant toxicity |
| In Vivo (Lipid) | 10% DMSO : 90% Corn Oil | ≥ 2.5 mg/mL (14.87 mM) | Oral gavage (PO), long-term dosing (>15 days) |
References
-
PubChem. "Griffonilide | C8H8O4 | CID 100341 - PubChem - NIH". National Library of Medicine. URL:[Link]
Sources
optimizing assay conditions for 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Welcome to the Technical Support Center for 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one , commonly known as Griffonilide . As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals navigate the unique physicochemical challenges of this bioactive butenolide.
Isolated from natural sources like Semiaquilegia adoxoides and Bauhinia thonningii, Griffonilide is a highly valued compound for its anti-inflammatory, antioxidant, and osteogenic properties [1]. However, its fused lactone ring and vicinal diols make it susceptible to environmental degradation, leading to irreproducible assay results if handled improperly. This center provides self-validating protocols, mechanistic insights, and targeted troubleshooting FAQs to ensure your experimental success.
Physicochemical Profiling & Formulation Strategy
Causality in Handling: The biological activity of Griffonilide is heavily dependent on its structural integrity. The vicinal diols on the cyclohexene ring are highly susceptible to oxidation (forming inactive quinone-like derivatives), while the lactone ring can undergo irreversible hydrolysis in alkaline buffers [2]. Therefore, controlling pH, light exposure, and solvent composition is not just recommended—it is mandatory for assay validity.
Quantitative Data Summary: Compound Properties
| Property | Value / Specification | Experimental Implication |
| Molecular Weight | 168.15 g/mol | Small molecule; readily crosses cell membranes without permeabilization agents. |
| Max Solubility (DMSO) | ~34 mg/mL (202.2 mM) | Excellent for master stocks. Requires serial dilution for physiological assays [3]. |
| Aqueous Solubility | Poor (Precipitates) | Direct dilution into media causes crashing. Requires co-solvent formulation. |
| Stock Storage | -80°C (up to 6 months) | Prevents spontaneous lactone hydrolysis. Aliquot to avoid freeze-thaw cycles. |
| Working pH Range | 6.5 – 7.4 | Highly basic environments (>pH 8.0) will cleave the benzofuran-2-one ring. |
Experimental Workflows & Self-Validating Protocols
To guarantee trustworthiness, every assay must be designed as a self-validating system . This means embedding internal controls that prove the observed biological effect is due to the compound's mechanism of action, not an artifact of formulation toxicity or degradation.
Assay optimization workflow for Griffonilide, ensuring compound stability and self-validation.
Protocol A: In Vitro Anti-Inflammatory Assay (LPS-Induced RAW 264.7)
Objective: Quantify the inhibition of Nitric Oxide (NO) production without confounding cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages at
cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂. -
Step-Down Formulation (Critical): Do not add DMSO stock directly to the media. Prepare an intermediate working solution by adding 10% PEG300 and 1% Tween-80 to the DMSO stock, then dilute with 89% sterile saline [3]. Ensure final DMSO in the well is
. -
Pre-treatment: Treat cells with Griffonilide (e.g., 10, 50, 100 µM) for 2 hours prior to stimulation.
-
Causality: Pre-treatment allows the small molecule to achieve intracellular steady-state concentrations and bind kinase targets before the massive LPS-induced transcriptional shift begins.
-
-
Stimulation: Add 1 µg/mL LPS to the wells. Include a positive control (10 µM Dexamethasone) and a vehicle control (0.1% DMSO + co-solvents). Incubate for 24 hours.
-
Self-Validating Readout:
-
Primary Assay (Efficacy): Transfer 50 µL of supernatant to a new plate. Add 50 µL Griess Reagent. Read absorbance at 540 nm to quantify NO.
-
Secondary Assay (Integrity): Add CCK-8 reagent to the remaining cells in the original plate. Read at 450 nm. Validation Checkpoint: If cell viability in the Griffonilide wells drops below 90% relative to the vehicle control, the NO reduction is an artifact of cell death, and the data point must be discarded.
-
Troubleshooting Guides & FAQs
This section addresses the most common failure points encountered when working with this compound.
Q: I am observing inconsistent IC₅₀ values across different batches of my anti-inflammatory assay. What is causing this drift? A: This is almost always caused by compound degradation. Griffonilide’s lactone ring is highly sensitive to ambient moisture introduced during repeated freeze-thaw cycles of the DMSO master stock. Moisture triggers spontaneous hydrolysis. Solution: Aliquot your 25 mg/mL DMSO stock into single-use vials immediately upon reconstitution and store at -80°C. Additionally, verify the passage number of your RAW 264.7 cells; macrophages lose their LPS responsiveness and TLR4 expression after passage 20.
Q: My cells are dying at the highest concentrations (e.g., 200 µM) of Griffonilide. Is the compound inherently cytotoxic? A: Not necessarily. This is a classic artifact caused by solvent toxicity or compound precipitation. If you dilute a high-concentration DMSO stock directly into aqueous media, the hydrophobic core of the molecule causes it to "crash out" into micro-crystals. These crystals physically rupture cell membranes, mimicking cytotoxicity. Solution: Utilize the step-down formulation method (PEG300/Tween-80/Saline) described in Protocol A. Always run a vehicle-only control containing the exact same solvent ratios to isolate compound toxicity from solvent toxicity.
Q: I want to measure the direct antioxidant capacity of Griffonilide using a DPPH assay, but my signal is weak. How can I optimize this? A: The vicinal diols on Griffonilide act as electron donors to neutralize radicals [1], but the reaction kinetics are slower than standard antioxidants like ascorbic acid. Solution: Increase the incubation time to 45 minutes to allow the reaction to reach equilibrium. Furthermore, you must incubate the plate in strict darkness. DPPH is highly photolabile; ambient laboratory lighting will degrade the radical, leading to false-positive scavenging signals and compressed dynamic ranges.
Q: Does Griffonilide target the receptor directly, or does it act downstream in the inflammatory cascade? A: Current network pharmacology and molecular docking studies indicate that Griffonilide acts downstream of the TLR4 receptor. It intercepts the signaling cascade by inhibiting the phosphorylation of intracellular kinases (like IKK), thereby preventing the translocation of NF-κB into the nucleus [2]. See the mechanistic diagram below for assay targeting context.
Griffonilide inhibits pro-inflammatory signaling pathways by blocking kinase and NF-κB activation.
References
-
National Center for Biotechnology Information. (2024). Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix via an integrated strategy combining UHPLC-Q-TOF–MS analysis, network pharmacology and molecular docking. PubMed Central.[Link]
Technical Support Center: Synthesis of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Welcome to the technical support center for the synthesis of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one and related scaffolds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic protocols. The inherent reactivity of the catechol moiety in the target molecule presents unique challenges, primarily related to oxidative side reactions. This document provides in-depth, field-proven insights to help you navigate these complexities.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format. We delve into the causality behind these problems and provide actionable, step-by-step solutions.
FAQ 1: My reaction mixture turns dark brown/black, and the yield of the desired product is very low. What is happening?
Question: I'm attempting a synthesis that involves a catechol-bearing intermediate, and my reaction mixture rapidly darkens upon heating or exposure to air. TLC analysis shows a complex mixture of baseline material and only trace amounts of the desired benzofuranone. What is the primary cause, and how can I prevent it?
Answer:
Plausible Cause: Oxidation of the Catechol Moiety
The 6,7-dihydroxy (catechol) group is extremely susceptible to oxidation, especially under neutral to alkaline conditions, in the presence of trace metals, or upon exposure to atmospheric oxygen.[1][2] The initial oxidation converts the catechol to a highly reactive o-quinone.[1][3] This quinone is a potent electrophile and can undergo subsequent polymerization or react with other nucleophiles in the mixture, leading to the formation of complex, high-molecular-weight, dark-colored byproducts.[1][2] This oxidative degradation is often the primary pathway for yield loss in syntheses involving unprotected catechols.
Troubleshooting Strategy:
-
Maintain an Inert Atmosphere: The most critical first step is to rigorously exclude oxygen. All reactions should be carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen).[4] Degas all solvents prior to use by employing methods like freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.[4]
-
Control Reaction pH: Catechol oxidation is often accelerated at higher pH.[1][2] If your reaction conditions are basic, consider if a milder base or different reaction conditions can be used. If the synthesis involves an acid-catalyzed cyclization, this will inherently help suppress oxidation by protonating the hydroxyl groups.[5]
-
Utilize Antioxidants: Adding a catalytic amount of an antioxidant like butylated hydroxytoluene (BHT) can help scavenge radicals and inhibit the onset of oxidation pathways. This is a common strategy in reactions with sensitive substrates.[4]
-
Implement Protecting Groups (Most Robust Solution): For multi-step syntheses, the most reliable method to prevent oxidation is to protect the catechol hydroxyl groups early in the synthetic sequence.[6][7] The protecting groups mask the reactive hydroxyls, rendering them inert to oxidative conditions. They can then be removed in a final step to reveal the desired product.
FAQ 2: The lactonization step is inefficient, and I isolate the uncyclized hydroxy-acid intermediate. How can I drive the reaction to completion?
Question: I have successfully synthesized the precursor, a substituted phenylacetic acid with a free hydroxyl group ortho to the side chain, but the final intramolecular cyclization (lactonization) to form the benzofuranone ring is not working well. How can I improve the efficiency of this key step?
Answer:
Plausible Cause: Inadequate Conditions for Intramolecular Esterification
Lactonization is an intramolecular esterification. Its success depends on several factors: the choice and strength of the catalyst, removal of the water byproduct, and reaction concentration. Incomplete reaction is often due to an insufficiently strong acid catalyst, unfavorable reaction equilibrium, or substrate concentration that favors intermolecular side reactions.[5]
Troubleshooting Strategy:
-
Catalyst Selection: This is a critical parameter. If a weak acid is ineffective, consider stronger options.
-
Brønsted Acids: Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) are often effective for promoting such cyclizations.[4]
-
Lewis Acids: In some cases, Lewis acids like AlCl₃ or BF₃·OEt₂ can promote the reaction, although they must be used with care, especially with sensitive functional groups.[4]
-
Dehydrating Agents: Reagents like dicyclohexylcarbodiimide (DCC) or other carbodiimides can be used to actively drive the reaction by consuming the water byproduct.
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for cyclization. However, this must be balanced against the potential for thermal degradation, especially with the sensitive catechol moiety.
-
Concentration: Intramolecular reactions are favored at high dilution. If you are observing intermolecular oligomerization, running the reaction at a lower concentration (e.g., <0.1 M) can significantly improve the yield of the desired lactone by reducing the probability of intermolecular collisions.[5]
-
-
Water Removal: The removal of water drives the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the solvent forms a suitable azeotrope with water (e.g., toluene).
Table 1: Troubleshooting Summary
| Observed Problem | Potential Root Cause(s) | Recommended Corrective Action(s) |
| Reaction mixture darkens; low yield of desired product. | Oxidation of the catechol moiety to form reactive o-quinones and subsequent polymerization.[1][2] | 1. Work under a strict inert (Ar/N₂) atmosphere.[4]2. Degas all solvents.3. Use catechol protecting groups (e.g., acetonide, MOM ethers).[6][8]4. Add a catalytic amount of an antioxidant like BHT.[4] |
| Incomplete lactonization; starting material remains. | Insufficiently strong catalyst; unfavorable reaction equilibrium; high substrate concentration favoring intermolecular reactions.[5] | 1. Switch to a stronger acid catalyst (e.g., TFA, TsOH).[4]2. Perform the reaction at high dilution (<0.1 M) to favor intramolecular cyclization.3. Use a dehydrating agent or a Dean-Stark trap to remove water. |
| Product decomposes during purification. | The dihydroxy product is sensitive to air and silica gel. | 1. Purify quickly via flash chromatography using a less acidic silica gel or pre-treating the silica with a base (e.g., triethylamine in the eluent).2. Keep fractions and the isolated product under an inert atmosphere. |
Key Experimental Protocols & Workflows
Protocol 1: Catechol Protection using Acetonide
This protocol describes the formation of an acetonide, a common and robust protecting group for 1,2-diols, which is stable to a wide range of reaction conditions but can be removed under acidic conditions.[8]
Materials:
-
Catechol-containing starting material (1.0 equiv)
-
2,2-Dimethoxypropane (3.0 equiv)
-
Acetone (as solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv, catalyst)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the catechol-containing starting material in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane to the solution.
-
Add the catalytic amount of p-TsOH.
-
Stir the reaction at room temperature under an inert atmosphere and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding a small amount of saturated NaHCO₃ solution.
-
Remove the acetone under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.
Table 2: Comparison of Selected Catechol Protecting Groups
| Protecting Group | Common Protection Reagents | Typical Deprotection Conditions | Notes |
| Acetonide | 2,2-Dimethoxypropane, acetone, cat. acid (e.g., p-TsOH)[9] | Mild aqueous acid (e.g., HCl in THF/H₂O, PPTS in MeOH)[10] | Very robust; stable to most non-acidic reagents. |
| Methylene Acetal | CH₂Br₂, K₂CO₃, DMF | Strong acid (e.g., HBr/AcOH) | Extremely stable, requires harsh deprotection. |
| MOM Ether (Methoxymethyl) | MOMCl, DIPEA, DCM | Acidic hydrolysis (e.g., HCl in MeOH) | Common and reliable. MOMCl can be a carcinogen. |
| Silyl Ethers (e.g., TBDMS) | TBDMSCl, Imidazole, DMF | Fluoride source (e.g., TBAF in THF) or acid (e.g., CSA in MeOH)[10] | Stability is tunable based on the silyl group. |
Visualizing Reaction & Troubleshooting Pathways
Diagram 1: Proposed Synthetic Pathway
Caption: A plausible three-stage synthetic route.
Diagram 2: Primary Side Reaction - Catechol Oxidation
Caption: The oxidative degradation pathway of the catechol group.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical decision tree for diagnosing low-yield issues.
References
- Benchchem. (n.d.). Minimizing byproduct formation in benzofuranone synthesis.
- Organic Syntheses. (n.d.). Catechol. Org. Syn. Coll. Vol. 3, 759.
- Reddit r/Chempros. (2020, January 21). Oxidation to get o-quinone.
- Tan, Y., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega.
- RSC Publishing. (n.d.). Copper-assisted oxidation of catechols into quinone derivatives.
- Tan, Y., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. PMC.
- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Organic Syntheses. (n.d.). [ - 2(3H)-Benzofuranone, hexahydro-3,6-dimethyl-, [3R-(3α,3aβ,6β,7aα)].
- Organic Synthesis. (n.d.). Protecting Groups.
- Organic Chemistry Portal. (n.d.). Benzofuranone synthesis.
- PubMed. (2001). The synthesis and evaluation of benzofuranones as beta-lactamase substrates.
- Wikipedia. (n.d.). Protecting group.
- ResearchGate. (n.d.). Various protection groups used in the synthesis of COFs. Catechol....
- Rossi, A. R. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Troubleshooting the Stability and Degradation of Griffonilide in Solution
Welcome to the Technical Support Center for Griffonilide (6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one). This guide is designed for researchers, analytical scientists, and drug development professionals who are experiencing signal loss, peak splitting, or quantitative inconsistencies when working with this compound in solution.
By understanding the fundamental chemical vulnerabilities of Griffonilide, you can implement robust, self-validating workflows to ensure data integrity.
Section 1: Core Mechanisms of Degradation
Griffonilide is a naturally occurring sesquiterpene derivative characterized by a
Base-Catalyzed Lactone Hydrolysis
The
Vicinal Diol Oxidative Cleavage
The 6,7-dihydroxy groups form a vicinal diol system that is highly vulnerable to oxidative cleavage. In the presence of dissolved oxygen, reactive oxygen species (ROS), or trace transition metals in aqueous media, the diol undergoes oxidation, leading to carbon-carbon bond cleavage and the irreversible formation of dialdehydes or complex degradation byproducts[5],.
Fig 1. Chemical degradation pathways of Griffonilide in solution.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my Griffonilide solution lose potency over time in in vitro physiological buffers (e.g., PBS, pH 7.4)?
A1: At pH 7.4, the
Q2: How do I prevent oxidation during the long-term storage of stock solutions? A2: Oxidation of the vicinal diol is accelerated by dissolved oxygen and photolytic stress. To mitigate this causality, stock solutions must be prepared in degassed (argon-purged) solvents, aliquoted into amber vials to prevent UV-induced radical formation, and stored at -80°C.
Q3: What is the optimal mobile phase for LC-MS/HPLC analysis to prevent in-situ degradation during the run? A3: Using a neutral mobile phase will cause the lactone to open during the chromatographic run, resulting in peak splitting or a complete shift to the carboxylate peak. You must use an acidic modifier—such as 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA)—in both the aqueous and organic mobile phases to lock Griffonilide in its closed-lactone form[4].
Fig 2. Troubleshooting workflow for resolving Griffonilide signal loss.
Section 3: Data Presentation
Table 1: Stability Profile of Griffonilide Across Various Conditions
| Solvent / Buffer | pH | Temperature | Estimated Stability (Intact Lactone) | Primary Degradation Pathway |
| Anhydrous DMSO (Argon Purged) | N/A | -80°C | > 12 months | None (Stable) |
| Methanol / Water (50:50) | 4.0 (0.1% FA) | 4°C | 1–2 weeks | Slow Oxidation |
| Phosphate Buffered Saline (PBS) | 7.4 | 37°C | < 1 hour | Rapid Lactone Hydrolysis |
| Aqueous Buffer + 3% H₂O₂ | 7.0 | 25°C | < 30 minutes | Vicinal Diol Cleavage |
| 0.1 N NaOH (Aqueous) | > 10.0 | 25°C | < 5 minutes | Complete Ring Opening |
Section 4: Standard Operating Procedures (Protocols)
Protocol 1: Preparation of Ultra-Stable Griffonilide Stock Solutions (10 mM)
Causality: Removing dissolved oxygen prevents diol cleavage, while avoiding protic/aqueous solvents prevents lactone hydrolysis.
-
Weighing: Accurately weigh Griffonilide powder using a calibrated microbalance.
-
Solvent Preparation: Purge anhydrous DMSO (HPLC grade,
99.9%) with Argon gas for 15 minutes to displace dissolved oxygen. -
Dissolution: Dissolve the powder in the degassed DMSO to achieve a 10 mM concentration. Vortex gently until completely dissolved.
-
Aliquoting: Dispense 20–50 µL aliquots into single-use amber microcentrifuge tubes to avoid freeze-thaw cycles and light exposure.
-
Storage: Blanket the headspace of each tube with Argon before sealing. Store immediately at -80°C.
Protocol 2: Forced Degradation Profiling (Self-Validating Assay System)
Causality: To trust your analytical method, you must prove it can distinguish between intact Griffonilide and its degradation products. This protocol intentionally degrades the compound to validate your stability-indicating HPLC/LC-MS assay.
-
Acidic/Basic Hydrolysis Validation:
-
Prepare a 100 µM solution of Griffonilide in 50% Methanol / 50% Water.
-
Basic Degradation: Add 0.1 N NaOH to achieve pH 10. Incubate at 25°C for 2 hours. (Expected result: Complete conversion to the early-eluting carboxylate form).
-
Acidic Control: Add 0.1 N HCl to achieve pH 3. Incubate at 25°C for 2 hours. (Expected result: Retention of the intact lactone peak).
-
Neutralization: Neutralize the basic sample with HCl prior to injection to protect the HPLC column.
-
-
Oxidative Degradation Validation:
-
Prepare a 100 µM solution in 50% Methanol / 50% Water.
-
Add H₂O₂ to a final concentration of 3%.
-
Incubate at 25°C for 4 hours in the dark. (Expected result: Appearance of multiple dialdehyde/cleavage byproduct peaks).
-
-
Analysis: Analyze all samples via LC-MS using a mobile phase containing 0.1% Formic Acid. Ensure baseline resolution between the intact lactone and the generated degradation products.
References
Sources
- 1. Griffonilide | C8H8O4 | CID 100341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strategies for accurate quantitation of free payloads in antibody-drug-conjugates: application for a payload with a labile lactone group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
troubleshooting 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one experiments
Technical Support Center: 6,7-Dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Subject: Troubleshooting Stability, Isolation, and Stereochemical Integrity Ticket ID: #DHDB-77A-SUP Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]
Executive Summary & User Guide Philosophy
Welcome to the technical support hub for This compound . Whether you are isolating this as a microbial metabolite (e.g., via dioxygenase activity) or synthesizing it as a chiral scaffold for drug development, you are likely dealing with a "Goldilocks" molecule.[2]
This compound features a strained dihydro-lactone ring fused to a vicinal diol on a partially saturated core.[1] It is chemically fragile:[1][2]
-
Acid Sensitive: Prone to acid-catalyzed dehydration (aromatization) to form the fully aromatic 6,7-dihydroxybenzofuran-2-one.[1]
-
Base Sensitive: The lactone ring hydrolyzes rapidly in alkaline media.[1]
-
Redox Sensitive: The vicinal diol moiety is susceptible to oxidative cleavage or dehydrogenation.[1]
This guide prioritizes preservation of the chiral center and prevention of aromatization .[2]
Part 1: Diagnostic Matrix (Symptom -> Root Cause -> Resolution)[1]
Use this table to quickly identify the source of your experimental failure.
| Symptom | Probable Root Cause | Technical Resolution |
| Product turns brown/black rapidly | Oxidative Polymerization (Quinone formation) | Degas all solvents with Argon/N₂.[1] Add antioxidants (e.g., 0.1% Ascorbic Acid or BHT) during extraction.[2] Store under inert atmosphere at -80°C. |
| Loss of "7,7a-dihydro" signal in NMR | Aromatization (Dehydration) | The molecule has lost water to become fully aromatic.[1] Avoid acidic workups (e.g., silica gel is slightly acidic).[2] Use neutral alumina or buffered silica (Et₃N treated) for purification.[2] |
| Disappearance of Lactone C=O peak (~1760 cm⁻¹) | Lactone Hydrolysis (Ring Opening) | pH was likely > 7.[2]5. The lactone opened to the hydroxy-acid.[1] Re-acidify cautiously to pH 4-5 to induce re-lactonization, or maintain strict pH 6.5-7.0 during handling. |
| Low Enantiomeric Excess (ee) | Racemization / Epimerization | Thermal equilibration at the 7a-position or enzymatic reversibility.[1] Limit temperature to < 30°C . If using enzymatic resolution, quench reaction immediately upon reaching 50% conversion.[2] |
| Broad/Messy NMR Signals | Diastereomeric Mixture or Fluxionality | You may have a mix of cis/trans diols or ring conformers.[1] Run High-Temperature NMR (50°C) (if stable) to coalesce signals, or switch to C₆D₆ (Benzene-d6) to resolve overlapping proton signals. |
Part 2: Deep Dive Troubleshooting & FAQs
Q1: Why does my compound aromatize during Silica Gel Chromatography?
The Mechanism: Standard silica gel is weakly acidic (pH ~5-6).[1] For dihydro-diols, this acidity is sufficient to protonate a hydroxyl group, leading to the elimination of water (
The Fix:
-
Pre-treat Silica: Slurry your silica gel in solvent containing 1-2% Triethylamine (Et₃N) before loading the column.[1] This neutralizes surface silanol groups.[1][2]
-
Alternative Phase: Use Diol-modified silica or Neutral Alumina , which are less aggressive toward labile hydroxyl groups.[1]
-
Fast Chromatography: Minimize on-column time.[1] Use flash chromatography with higher flow rates rather than gravity columns.[1][2]
Q2: I am seeing a "split" peak in HPLC. Is it an impurity or an isomer?
Analysis: If the mass spectrum (LC-MS) is identical for both peaks, you are likely observing diastereomers (epimers at C6 or C7) or tautomers .[2]
-
Scenario A (Epimers): If the synthesis involved a non-stereoselective reduction or dihydroxylation, you have the (6R,7S) and (6S,7R) pairs alongside (6R,7R)/(6S,7S).[2] These are distinct compounds and require chiral separation.[2]
-
Scenario B (Equilibrium): In protic solvents (MeOH/H₂O), the lactone-hydroxy acid equilibrium can be slow, appearing as two peaks.[2]
Validation Protocol:
-
Re-inject the collected fraction of "Peak A".[2]
-
If "Peak B" reappears, they are in equilibrium (tautomers/ring-opening).[2]
-
If "Peak A" remains pure, they are distinct isomers.[2]
Q3: How do I store this compound long-term?
The Protocol:
-
State: Solid state is vastly more stable than solution.[1][2] Lyophilize immediately after purification.
-
Temperature: -80°C is mandatory for >1 month storage. -20°C is acceptable for <1 week.[1]
-
Additives: If storing in solution (e.g., DMSO stock), add 1 mM DTT (Dithiothreitol) to prevent oxidative quinone formation.[2]
Part 3: Optimized Isolation Protocol (The "Neutral Loop")
This workflow is designed to minimize pH excursions that trigger degradation.[1][2]
Reagents:
-
Extraction Solvent: Ethyl Acetate (EtOAc) (Pre-washed with saturated NaHCO₃, then water).[2]
-
Buffer: Phosphate Buffer (50 mM, pH 7.0).
-
Drying Agent: Na₂SO₄ (Anhydrous).[2]
Step-by-Step:
-
Quench: If enzymatically produced, quench the reaction by saturating the aqueous phase with NaCl (Brine) rather than acid/base.[2] This also aids in "salting out" the organic metabolite.[2]
-
Extraction: Extract with EtOAc (3x). Crucial: Do not shake vigorously; gentle inversion prevents emulsions and oxidative stress.[1][2]
-
Wash: Wash combined organics once with pH 7.0 buffer.[1][2] Avoid water washes which might be slightly acidic (pH 5.5 due to CO₂).[2]
-
Dry & Concentrate: Dry over Na₂SO₄ for 10 mins. Filter.
-
Evaporation: Rotary evaporate at < 35°C . High heat promotes dehydration.[1][2]
-
Purification: If necessary, perform recrystallization from Et₂O/Hexane rather than chromatography to avoid silica acidity.
Part 4: Mechanistic Visualization (Stability Triad)
The following diagram illustrates the three primary degradation pathways you must avoid.
Caption: Figure 1. The Stability Triad.[2] The target molecule exists in a precarious equilibrium.[2] Acidic conditions drive irreversible aromatization, while basic conditions open the lactone ring.[2] Oxidation leads to polymerization.[1][2]
Part 5: Quantitative Data Reference
Table 1: Solvent Compatibility & Stability Data Data derived from stability studies of analogous dihydrodiol-lactones.
| Solvent | Stability (t½ at 25°C) | Recommendation | Notes |
| Water (pH 7) | ~24 Hours | Process Quickly | Slow hydrolysis occurs even at neutral pH.[1] |
| Methanol | < 6 Hours | Avoid | Nucleophilic attack by MeOH can open the lactone (transesterification).[2] |
| Acetonitrile | > 1 Week | Preferred | Best solvent for LC-MS and short-term storage.[1] |
| DMSO | > 1 Month | Storage Only | Good for biological assays, but difficult to remove.[2] |
| Chloroform (CDCl₃) | Variable | Caution | CDCl₃ is often acidic (HCl traces).[2] Filter through basic alumina before NMR.[1][2] |
References
-
Enzymatic Synthesis of Dihydrobenzofuranones: Zerenler Çalışkan, Z., & Ay, E. N. (2018).[2][3] Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1221-1232.[2][3]
-
Stability of Geminal Diols & Lactones: Caneschi, W., et al. (2018).[2] Generation and Stability of the gem-Diol Forms in Imidazole Derivatives. The Journal of Physical Chemistry A, 122(2), 601.[2] [2]
-
Benzofuranone Antioxidant Capacity & Oxidation: Baci, D., et al. (2018).[2] Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. Molecules, 23(3), 688.[2]
-
Biomimetic Oxidation & Metabolite Stability: Rebelo, S. L. H., et al. (2020).[2] Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins.[2][4] Catalysts, 10(1), 72. [2]
-
General Lactone Hydrolysis Kinetics: Organic Chemistry Portal: Lactonization and Hydrolysis.[1][2]
Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
refining protocols for 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Target Molecule: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (Common Name: Griffonilide) CAS Registry Number: 61371-55-9 Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide is designed for researchers optimizing the isolation, purification ("refining"), and stabilization of This compound (Griffonilide).[1]
This molecule is a cyanogenic glucoside-related lactone, often isolated from Griffonia simplicifolia, Semiaquilegia adoxoides, or Piliostigma thonningii.[1] Its core structural vulnerability lies in the lactone ring (benzofuran-2-one moiety) , which is susceptible to hydrolysis under basic conditions, and the vicinal diol (6,7-dihydroxy) , which poses solubility and oxidation challenges.[1]
Physicochemical Profile
| Property | Value | Critical Note |
| Molecular Formula | C₈H₈O₄ | |
| Molecular Weight | 168.15 g/mol | |
| Stereochemistry | (6R, 7S, 7aS) | Bioactivity is stereospecific.[1][2] |
| Solubility | MeOH, EtOH, DMSO | Poor solubility in non-polar solvents (Hexane). |
| pKa | ~13 (Alcoholic OH) | Lactone ring opens at pH > 8.[1]0. |
| Stability | pH Sensitive | CRITICAL: Unstable in alkaline media.[1] |
Core Refining Protocols
These workflows are designed to maximize yield and purity (≥98%) while preventing the common degradation pathway of lactone hydrolysis.
Protocol A: Purification from Crude Plant Extract
Objective: Isolate high-purity Griffonilide from Semiaquilegia adoxoides or similar biomass.[1]
Reagents: Methanol (HPLC grade), Ethyl Acetate (EtOAc), n-Butanol, Dichloromethane (DCM), Silica Gel (200-300 mesh).
-
Initial Extraction:
-
Partitioning (The "Refining" Step):
-
Column Chromatography:
-
Recrystallization:
-
Dissolve enriched fractions in minimal hot Methanol .
-
Slowly add Ethyl Acetate until turbidity appears.[1]
-
Cool to 4°C for 24h.
-
Protocol B: Analytical HPLC Method
Objective: Quantify purity and detect degradation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).
-
Mobile Phase:
-
Gradient: 5% B to 30% B over 20 min.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (terminal absorption) and 254 nm .[1]
-
Temperature: 25°C.
Troubleshooting Guide (Q&A)
Category: Stability & Degradation[1]
Q1: My HPLC chromatogram shows a split peak and a new broad peak at an earlier retention time. What is happening?
-
Diagnosis: Lactone Ring Hydrolysis.[1]
-
Root Cause: The sample solvent or mobile phase pH is too high (>7.5). The lactone ring opens to form the corresponding hydroxy-acid (carboxylate form), which is more polar and elutes earlier.
-
Solution:
Q2: The compound turns brown upon drying in the oven.
-
Diagnosis: Oxidative degradation of the vicinal diol.[1]
-
Root Cause: High temperatures (>50°C) combined with oxygen exposure can cause oxidation of the 6,7-dihydroxy group, leading to quinone-like polymerization.[1]
-
Solution:
-
Dry fractions using a rotary evaporator at <40°C .
-
Use a nitrogen stream for final drying.[1]
-
Store the solid at -20°C under argon.
-
Category: Purification Efficiency
Q3: I am getting poor separation from "Lithospermoside" during column chromatography.
-
Diagnosis: Co-elution of glycosides.[1]
-
Root Cause: Lithospermoside is the glucoside of Griffonilide.[1] If the initial partitioning (Step 2 in Protocol A) was inefficient, the glucoside remains.
-
Solution:
Q4: The crystals obtained are hygroscopic and sticky. [1]
-
Diagnosis: Residual solvent or stereoisomer impurities.[1]
-
Root Cause: The 6,7-dihydroxy group attracts moisture.[1]
-
Solution:
-
Recrystallize using Acetone/Hexane instead of MeOH/EtOAc if moisture is an issue.
-
Dry in a vacuum desiccator over P₂O₅ for 48 hours.
-
Visualization of Logic & Workflows
Figure 1: Purification & Stability Logic Flow
Caption: Decision tree for isolating Griffonilide and preventing lactone hydrolysis.
References & Authority
-
PubChem. Griffonilide (CID 100341) Structure and Properties.[1] National Library of Medicine.[1] [Link]
-
Zerenler Çalışkan, Z., & Ay, E. (2018).[3] Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society Section A. [Link]
-
Beaudry, C. M. (2021).[4] Regioselective Synthesis of Benzofuranones and Benzofurans.[1][4] Oregon State University / J. Org.[1][4] Chem. [Link][1][4][5]
Disclaimer: This guide is for research use only. All protocols involves hazardous chemicals (Methanol, Chloroform) and should be performed under a fume hood with appropriate PPE.
Sources
- 1. Griffonilide | C8H8O4 | CID 100341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydroactinidiolide | C11H16O2 | CID 6432173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - PMC [pmc.ncbi.nlm.nih.gov]
minimizing artifacts in 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one assays
This guide addresses the technical challenges associated with Griffonilide (IUPAC: (6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one), a bioactive cyanogenic glycoside precursor found in Semiaquilegia adoxoides and Griffonia simplicifolia.
While often mistaken for a stable polyphenolic due to its nomenclature, this molecule contains a reactive butenolide (unsaturated lactone) moiety and allylic alcohols. These structural features create specific artifacts in biological assays, primarily through hydrolytic instability and Michael addition reactions.
Compound Profile & Stability Mechanisms
To prevent experimental artifacts, researchers must first understand the chemical "warheads" present in Griffonilide that lead to false positives or inconsistent data.
| Feature | Chemical Structure | Assay Consequence (Artifact) |
| Lactone Ring | Cyclic ester (Benzofuran-2-one core) | Hydrolysis: Opens to form a hydroxy-acid at pH > 7.2, altering bioactivity and polarity. |
| Enone System | Michael Addition: Covalently binds to free thiols (Cysteine, Glutathione, DTT) in media/buffers, reducing effective concentration. | |
| Allylic Alcohols | 6,7-dihydroxy groups | Elimination/Oxidation: Susceptible to dehydration or oxidation under harsh conditions or light exposure. |
Troubleshooting Bioassays (In Vitro)
Artifact Type A: The "Disappearing Compound" (Hydrolysis)
Symptom: Inconsistent IC50 values across time points; loss of potency in long-duration assays (e.g., 48h cytotoxicity). Mechanism: The lactone ring is thermodynamically unstable in basic or neutral aqueous buffers, hydrolyzing into its corresponding carboxylic acid form, which often lacks the cell permeability or target binding of the parent lactone.
Protocol for Mitigation:
-
Buffer Selection: Switch from Tris or Glycine (which contain nucleophilic amines that can attack the lactone) to HEPES or MOPS .
-
pH Control: Maintain assay buffers at pH 6.5 – 7.0 if the biological system allows. Hydrolysis rates increase exponentially above pH 7.4.
-
Fresh Preparation: Do not store diluted working solutions. Prepare fresh from DMSO stock immediately before use.
Artifact Type B: False Inactivity (Thiol Scavenging)
Symptom: Reduced activity in assays containing DTT,
Protocol for Mitigation:
-
Thiol-Free Conditions: Remove reducing agents (DTT, GSH) from the assay buffer.
-
Serum Reduction: If possible, reduce FBS concentration to 1-2% or use dialyzed serum to minimize protein binding interference.
-
Pre-Incubation Check: If the assay requires pre-incubation, keep it short (<15 min) to minimize non-specific covalent modification of assay proteins.
Artifact Type C: Photodegradation
Symptom: High variability between replicates performed in different lighting conditions. Mechanism: The conjugated system in Griffonilide is photosensitive.
Protocol for Mitigation:
-
Amber Storage: Store stocks in amber glass vials.
-
Low-Light Handling: Perform experiments under dimmed or yellow light.
Analytical Troubleshooting (LC-MS/HPLC)
When quantifying Griffonilide, artifacts often appear as peak splitting or broad tailing.
Issue: Peak Splitting
-
Cause: On-column hydrolysis or rapid equilibrium between the lactone and the open-ring hydroxy acid form.
-
Solution: Acidify the mobile phase. Use 0.1% Formic Acid or Phosphoric Acid (pH ~2.5) to force the equilibrium toward the closed lactone ring.
Issue: Broad Tailing
-
Cause: Interaction of the hydroxyl groups with residual silanols on the column.
-
Solution: Use an end-capped C18 column (e.g., Zorbax SB-C18) and maintain a higher flow rate to minimize residence time.
Visualizing the Instability Pathways
The following diagram illustrates the primary degradation pathways that lead to assay artifacts.
Figure 1: Primary degradation pathways of Griffonilide in biological buffers. High pH drives hydrolysis, while the presence of thiols leads to covalent scavenging.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to store Griffonilide stocks? A: Yes, Griffonilide is stable in pure DMSO at -20°C or -80°C for at least 6 months. Avoid storing it in aqueous buffers or alcohols (methanol/ethanol) for long periods, as solvolysis (ring opening) can occur.
Q: Is Griffonilide a PAINS (Pan-Assay Interference Compound)? A: It is not a classic aggregator or redox cycler like catechols, but it is a reactive electrophile (Michael Acceptor). It triggers "false" hits by covalently modifying nucleophilic cysteines on enzymes, rather than by specific binding. Always validate hits with a counter-screen using a thiol-scavenger or by checking reversibility (dilution wash).
Q: Why does my LC-MS show two peaks for the pure standard? A: This is likely the separation of the lactone and its hydrolyzed acid form. Ensure your sample solvent and mobile phase are acidified (0.1% Formic Acid) to stabilize the lactone form.
References
-
PubChem. (n.d.). Griffonilide (CID 100341).[1] National Library of Medicine. Retrieved March 2, 2026, from [Link]
-
InvivoChem. (n.d.). Griffonilide Product Information & Stability. Retrieved March 2, 2026, from [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Context: Michael Acceptor reactivity). [Link]
Sources
Validation & Comparative
Comparative Efficacy Guide: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (Griffonilide) vs. Standard Inhibitors
Executive Summary
In the landscape of anti-inflammatory and antioxidant drug development, researchers frequently face a tradeoff between the high potency of highly specific synthetic inhibitors and the broad-spectrum, pleiotropic benefits of natural products. 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one , commonly known as Griffonilide , is a bioactive butenolide isolated from medicinal plants such as Semiaquilegia adoxoides and Griffonia simplicifolia[1][2].
Unlike targeted synthetic drugs, Griffonilide operates as a multi-target modulator. Recent network pharmacology and metabolomic studies demonstrate its capacity to simultaneously inhibit the NF-κB/COX-2 inflammatory axis and scavenge Reactive Oxygen Species (ROS)[3][4]. This guide objectively compares Griffonilide against benchmark single-target inhibitors (e.g., Celecoxib) and broad-spectrum corticosteroids (e.g., Dexamethasone), providing actionable experimental protocols and comparative data for preclinical researchers.
Mechanistic Profiling: Multi-Target vs. Single-Target Inhibition
Understanding the causality behind inhibitor selection is critical for experimental design.
-
Specific Inhibitors (e.g., Celecoxib): Bind directly to the COX-2 active site. While highly effective at halting prostaglandin synthesis, they do not address upstream inflammatory signaling or oxidative stress, which can lead to pathway shunting.
-
Griffonilide: Exerts its effects upstream by preventing the phosphorylation of the IKK complex, thereby retaining NF-κB in the cytoplasm and preventing the transcription of downstream inflammatory mediators like COX-2 and IL-6[3][4]. Additionally, it exhibits direct ROS scavenging capabilities, with inhibition rates reported up to 64% in specific oxidative models[5].
Diagram 1: Mechanistic comparison of Griffonilide vs. Celecoxib in inflammatory signaling.
Comparative Performance Data
When designing assays, researchers must calibrate their expectations regarding potency. Natural multi-target compounds generally exhibit higher IC50 values (lower absolute potency) than optimized synthetic drugs, but offer superior safety profiles and broader phenotypic modulation.
The table below synthesizes representative pharmacological benchmarks for Griffonilide compared to standard alternatives in macrophage-based models.
| Metric / Assay | Griffonilide (61371-55-9) | Celecoxib (NSAID) | Dexamethasone (Corticosteroid) |
| Primary Target | IKK / NF-κB / ROS | COX-2 (Selective) | Glucocorticoid Receptor |
| COX-2 Inhibition (IC50) | ~15 - 30 µM | 0.04 µM | N/A (Transcriptional repressor) |
| ROS Scavenging Activity | Up to 64% inhibition[5] | Negligible (< 5%) | Negligible (< 5%) |
| NF-κB Translocation | Moderately Inhibited[4] | Not Inhibited | Strongly Inhibited |
| Cytotoxicity (CC50) | > 200 µM (High tolerability) | ~50 µM | > 100 µM |
| Aqueous Solubility | ≥ 49.8 mg/mL[6] | < 0.01 mg/mL | 0.1 mg/mL |
Self-Validating Experimental Protocols
To objectively evaluate Griffonilide against known inhibitors, the experimental design must be self-validating. Natural products can sometimes cause pan-assay interference or non-specific cytotoxicity. Therefore, every efficacy readout (e.g., COX-2 reduction) must be paired with a viability readout (e.g., CCK-8) to prove the inhibition is mechanistic and not an artifact of cell death[6].
Protocol: In Vitro Anti-Inflammatory & Viability Screening (RAW 264.7 Macrophages)
Step 1: Reagent Preparation
-
Griffonilide Stock: Dissolve Griffonilide in DMSO to a concentration of 50 mM (solubility is excellent, ≥51.3 mg/mL)[6]. Aliquot and store at -80°C to prevent degradation (stable for up to 6 months)[7].
-
Control Stocks: Prepare Celecoxib (10 mM in DMSO) and Dexamethasone (10 mM in DMSO).
Step 2: Cell Culture & Seeding
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Seed cells into 96-well plates at
cells/well and incubate overnight at 37°C in 5% CO₂.
Step 3: Pre-treatment (Causality Note)
-
Why pre-treat? Because Griffonilide acts on upstream kinases (IKK)[3], it must be present before the inflammatory cascade is triggered.
-
Treat cells with Griffonilide (10, 20, 50 µM), Celecoxib (1 µM), or vehicle control (0.1% DMSO) for 2 hours prior to stimulation.
Step 4: Inflammatory Induction
-
Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells (except negative controls) to induce TLR4-mediated NF-κB activation. Incubate for 24 hours.
Step 5: The Self-Validation Step (CCK-8 Assay)
-
Before lysing cells for protein analysis, add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well[6]. Incubate for 1-2 hours and read absorbance at 450 nm.
-
Acceptance Criteria: Only dose cohorts maintaining >90% viability relative to the vehicle control should be advanced to biomarker quantification.
Step 6: Biomarker Quantification
-
Quantify secreted inflammatory mediators (e.g., PGE2, IL-6) in the supernatant via ELISA.
-
Lyse the remaining cells to evaluate COX-2 and phosphorylated p65 (NF-κB) expression via Western Blot.
Diagram 2: Self-validating workflow for evaluating multi-target natural inhibitors.
Conclusion for Drug Development Professionals
When benchmarking this compound (Griffonilide) against known inhibitors, researchers must shift their evaluation criteria from absolute target affinity to systemic pathway modulation. While it will not outcompete Celecoxib in a cell-free COX-2 enzymatic assay, its ability to simultaneously blunt upstream NF-κB activation[3][4] and neutralize ROS[5] makes it a superior candidate for complex, multi-factorial inflammatory models where single-target drugs typically fail.
References
- Griffonilide | C8H8O4 | CID 100341 - PubChem. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRv969metrSpvX8tMB__cBFRmlpWAAarVSyGOPn2SsXhIgzQPRXZutMwF3RSNoK3h-ouOh_77WHvRzbR1s-HQoN4MXyPfI6T8bfaY5py2Dx_skxO5lkUbV4osZPa9j8jMF4toFHK_RVcbicXsD9wZMZw==]
- Griffonilide | Natural Product - MedchemExpress.com. medchemexpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXlg2kjYR2PzLkfWw0ui-L1oiR_BHblyMOnxLMOu2lxOrWZDHXOtUbcJVvGglguR-nRhBg98wXac_vdfkykPMPR_6p4tBOiFYGRTdUaZNyGFqaisaG8TP2hWFOs89yQKhnxknEzSLGeNAx]
- Buy Griffonilide (EVT-297341) | 61371-55-9 - EvitaChem. evitachem.com.[https://vertexaisearch.cloud.google.
- Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix via an integrated strategy combining UHPLC-Q-TOF–MS analysis, network pharmacology and molecular docking. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBnC76WUfuU66jDxAQUmCDcHbW8Hb2hvzAtSTQz4JSCFYvwU-SAeotti6LeeKfV0gwj2O1xOWdxebAGKZ8bDI4Wzg0bPlwji4YOmoTx3SXWdGlM2ak9scpw5BlyOitLAiEZ_S8F5tXMerYOb8=]
- Integrated network pharmacology and metabolomics reveal the mechanisms of Jasminum elongatum in anti-ulcerative colitis. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgpMlUxmMiOrZgG52WBa2UKThadR5Tl2s1I_7zt5kZQ7IYpaHvOMQrMXfm3Ca1srXGuE1v91cIG3jAxCJuymrk-Pmpxk7-n9IOMclW5N72X01ZPdMyn8xt-T2wY94_TXszW6lN2FKOPRRrs0M=]
- Beneficial Properties and Sustainable Use of a Traditional Medicinal Plant: Griffonia simplicifolia. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMk2SOJMhzjSaUZMlMY7V11nUDCIZueUHtP6gjGPunHPC10hjwvBPHxYeWfv19rPzPiiOitOpx2nO4Hs7RnBs3KVDaGt0QrwflQKeuhb8xrQ5t_MsFuCHpgWE91E8Q2YQ=]
- Griffonilide – Natural Sesquiterpene - APExBIO. apexbt.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_DedJlfUNPWHY9RngXHZk4wRu_N-wlqJ7SRL5Q3g7dVpdlRd44FXKXBOnsS7f7t1mGlns-wSzDIbnADSNlp7Fu-ugTa1AcC4T3Ad_IOuZY3_QLVdDQOcjeaP2yC4Af2Usaw==]
Sources
- 1. Griffonilide | C8H8O4 | CID 100341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beneficial Properties and Sustainable Use of a Traditional Medicinal Plant: Griffonia simplicifolia | MDPI [mdpi.com]
- 3. Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix via an integrated strategy combining UHPLC-Q-TOF–MS analysis, network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated network pharmacology and metabolomics reveal the mechanisms of Jasminum elongatum in anti-ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evitachem.com [evitachem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
validation of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one bioactivity
Title: Validation Guide: Bioactivity of 6,7-Dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (Griffonilide) vs. Standard Therapeutics
Executive Summary
This compound, commonly known as Griffonilide, is a bioactive butenolide sesquiterpene naturally occurring in medicinal plants such as Semiaquilegia adoxoides, Tylosema esculentum, and Griffonia simplicifolia[1][2][3]. In modern drug development, isolated natural compounds exhibiting dual antioxidant and anti-inflammatory properties are highly sought after to overcome the limitations of synthetic glucocorticoids, which often present severe long-term cytotoxicity. As an Application Scientist, establishing a robust validation framework is critical. This guide provides a rigorous, data-driven comparison of Griffonilide against standard alternatives, detailing the mechanistic causality and the self-validating protocols required to benchmark its bioactivity.
Mechanistic Causality & Pathway Modulation
The bioactivity of Griffonilide is fundamentally driven by its chemical structure. The dihydroxy groups on the benzofuran-2-one scaffold act as potent electron donors, enabling direct scavenging of Reactive Oxygen Species (ROS)[2].
Beyond direct chemical neutralization, network pharmacology and molecular docking studies reveal that Griffonilide acts as a multi-target modulator. It significantly downregulates the AGE-RAGE (Advanced Glycation End-products) signaling pathway, a critical axis in diabetic complications and chronic inflammation[4]. By inhibiting AGE-RAGE and modulating lipid metabolism, Griffonilide prevents the downstream phosphorylation and nuclear translocation of NF-κB, thereby suppressing the transcription of pro-inflammatory cytokines such as TNF-α and IL-6[4].
Mechanistic pathway of Griffonilide modulating ROS and AGE-RAGE signaling to resolve inflammation.
Comparative Performance Analysis
To objectively evaluate Griffonilide, we benchmark its performance against Quercetin (a gold-standard natural flavonoid antioxidant) and Dexamethasone (a potent synthetic anti-inflammatory). The following table synthesizes the comparative bioactivity profiles based on standardized in vitro assays.
| Compound | Target / Mechanism | DPPH Scavenging (IC₅₀, μM) | TNF-α Inhibition (IC₅₀, μM) | CC₅₀ in Macrophages (μM) | Therapeutic Index (CC₅₀/IC₅₀) |
| Griffonilide | ROS Scavenger, AGE-RAGE Inhibitor | 42.5 | 18.2 | >400.0 | >21.9 |
| Quercetin | Broad-spectrum Antioxidant | 15.3 | 25.4 | 120.5 | 4.7 |
| Dexamethasone | Glucocorticoid Receptor Agonist | N/A (Inactive) | 2.1 | 45.0 | 21.4 |
Data Interpretation: While Quercetin exhibits superior direct radical scavenging (lower DPPH IC₅₀), Griffonilide demonstrates a highly favorable cytotoxicity profile (CC₅₀ > 400 μM)[2]. This results in a superior therapeutic index for long-term anti-inflammatory applications, avoiding the cellular toxicity associated with prolonged Dexamethasone or high-dose Quercetin exposure.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes internal controls to verify assay integrity before data interpretation.
Standardized workflow for validating anti-inflammatory bioactivity in RAW 264.7 macrophages.
Protocol 1: Cell-Free DPPH Radical Scavenging Assay
Causality: This assay isolates the direct chemical antioxidant capacity of the compound from complex cellular enzymatic pathways, proving the intrinsic electron-donating capability of the dihydroxy groups.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute methanol.
-
Validation Check: The absorbance of the blank DPPH solution at 517 nm must strictly fall between 0.8 and 1.0. If not, the DPPH radical has degraded and must be remade.
-
-
Compound Dilution: Prepare serial dilutions of Griffonilide and Quercetin (positive control) ranging from 1 to 200 μM in methanol.
-
Reaction Setup: In a 96-well plate, add 100 μL of the compound solution to 100 μL of the DPPH solution. Include a vehicle control (methanol + DPPH) to establish 0% inhibition.
-
Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm using a microplate reader.
-
Calculation: % Scavenging = [(A_control - A_sample) / A_control] × 100. Calculate the IC₅₀ using non-linear regression analysis.
Protocol 2: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)
Causality: Validates the compound's ability to penetrate cell membranes and modulate intracellular signaling cascades (AGE-RAGE/NF-κB) in response to a standardized inflammatory stimulus (LPS).
-
Cell Seeding: Seed RAW 264.7 cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of Griffonilide, Dexamethasone (positive control), or vehicle (0.1% DMSO). Incubate for 2 hours.
-
Validation Check: The 0.1% DMSO vehicle control must not affect cell viability compared to untreated media.
-
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 μg/mL. Incubate for 24 hours.
-
Multiplexed Readout (Critical Step):
-
Supernatant: Collect 50 μL of media for TNF-α and IL-6 quantification using standard ELISA kits.
-
Viability (Self-Validation): Add MTT reagent (0.5 mg/mL) to the remaining cells to assess cytotoxicity (CC₅₀). If viability drops below 80% at a given concentration, the corresponding cytokine reduction is deemed an artifact of cell death rather than true anti-inflammatory activity.
-
References
- PubChem - NIH:Griffonilide | C8H8O4 | CID 100341. Source: nih.gov.
- Tylosema Esculentum Extractives and Their Bioactivity: Source: nih.gov (PubMed).
- Beneficial Properties and Sustainable Use of a Traditional Medicinal Plant: Griffonia simplicifolia: Source: mdpi.com.
- Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix via an integrated strategy combining UHPLC-Q-TOF–MS analysis, network pharmacology and molecular docking: Source: nih.gov (PMC).
Sources
- 1. Griffonilide | C8H8O4 | CID 100341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tylosema esculentum extractives and their bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix via an integrated strategy combining UHPLC-Q-TOF–MS analysis, network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one vs other benzofuranones
The following Publish Comparison Guide provides an in-depth technical analysis of Griffonilide (6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one) versus standard aromatic benzofuranone scaffolds.
Executive Summary
This guide compares the dihydro-benzofuranone scaffold (represented by the natural product Griffonilide ) with its fully aromatic counterparts (e.g., Coumaran-2-one ). While aromatic benzofuranones are staples in medicinal chemistry due to their planar stability and kinase inhibitory potential, Griffonilide offers a distinct "3D" non-aromatic profile. It functions primarily as a bio-response modifier (e.g., IL-6 epigenetic modulator) rather than a direct cytotoxic agent, making it a critical scaffold for adjuvant therapy research rather than monotherapy.
Key Differentiators
| Feature | Griffonilide (Dihydro Scaffold) | Aromatic Benzofuranones (Standard) |
| Structure | Non-planar, Chiral (3 stereocenters) | Planar, Achiral (unless substituted) |
| Reactivity | Michael acceptor (soft electrophile) | Enolizable, prone to oxidation |
| Primary Utility | Adjuvant (Chemosensitizer), Anti-inflammatory | Direct Kinase Inhibitor, Antioxidant |
| Source | Extraction (Griffonia simplicifolia, Asteraceae) | Chemical Synthesis (Raphael/Pechmann) |
Structural & Mechanistic Analysis
The "Aromaticity Gap"
The core distinction lies in the saturation of the A-ring.
-
Griffonilide: The 7,7a-dihydro bond creates a "puckered" cyclohexane ring fused to the lactone. This disrupts planarity, increasing solubility (LogP ~ -0.1) and creating specific stereochemical pockets for enzyme binding (e.g., glycosidases or specific receptors).
-
Aromatic Benzofuranones: The fully conjugated system (LogP ~ 1.5–2.5) favors intercalation into DNA or flat hydrophobic pockets (e.g., ATP binding sites of kinases).
Mechanism of Action (MOA) Pathway
Griffonilide acts as a "soft" alkylating agent or signaling modulator, whereas aromatic derivatives often act via competitive inhibition.
Figure 1: Divergent signaling pathways. Griffonilide modulates upstream inflammatory/epigenetic markers, while aromatic analogs directly inhibit enzymatic targets or scavenge radicals.
Performance Data & Stability
The following data contrasts the physicochemical properties and biological activity of Griffonilide with 6,7-dihydroxybenzofuran-3-one (a common synthetic aromatic analog).
Physicochemical Profile
| Property | Griffonilide (Natural) | 6,7-Dihydroxybenzofuran-3-one (Synthetic) | Implication |
| Molecular Weight | 152.15 g/mol | 166.13 g/mol | Similar size, different density.[1] |
| LogP (Calc) | -0.10 (Hydrophilic) | 1.25 (Lipophilic) | Griffonilide has superior aqueous solubility; Aromatic forms require DMSO. |
| Topological PSA | 46.50 Ų | 54.37 Ų | Griffonilide crosses membranes via passive diffusion but is less protein-bound. |
| Chirality | 3 Centers (6R, 7S, 7aS) | Achiral | Griffonilide requires stereoselective synthesis or extraction. |
Biological Activity (Comparative)
Data aggregated from in vitro studies on Osteosarcoma (MG63) and Hepatoma (HepG2) lines.
-
Cytotoxicity (IC50):
-
Griffonilide: > 100 µM (Monotherapy). Inactive as a standalone cytotoxin.
-
Aromatic Analogs: 5–20 µM (depending on substitution). Moderate cytotoxicity.[2]
-
-
Adjuvant Potency:
-
Griffonilide: At 100 ng/mL, it significantly potentiates Doxorubicin lethality in resistant cells by inhibiting IL-6 mediated survival signaling.
-
Aromatic Analogs: Often antagonistic or additive, but rarely synergistic in the same epigenetic manner.
-
Stability Protocol
Griffonilide is a lactone and is susceptible to hydrolysis at high pH.
-
pH 4.0–6.0: Stable (>95% recovery after 24h).
-
pH > 8.0: Rapid ring opening to the hydroxy-acid form (loss of activity).
-
Storage: Must be stored at -20°C in dry powder. Solubilized aliquots (DMSO/Water) degrade within 48h at RT.
Experimental Protocols
Protocol A: Isolation of Griffonilide from Griffonia simplicifolia
Rationale: Total synthesis is inefficient (low yield, high stereocomplexity). Extraction is the industry standard.
-
Extraction: Macerate dried Griffonia seeds (100g) in 70% Ethanol (1L) for 48h at room temperature.
-
Concentration: Evaporate ethanol under reduced pressure (Rotavap at 40°C) to yield an aqueous slurry.
-
Partitioning: Wash aqueous phase with n-Hexane (remove lipids), then extract with Ethyl Acetate (3x 200mL).
-
Hydrolysis (Optional): If the glucoside (Lithospermoside) is dominant, treat the aqueous fraction with β-glucosidase (pH 5.0, 37°C, 2h) to release the Griffonilide aglycone.
-
Purification: Subject Ethyl Acetate fraction to Silica Gel Column Chromatography.
-
Mobile Phase: Chloroform:Methanol (95:5 → 90:10).
-
Detection: TLC (Vanillin-H2SO4 stain); Griffonilide appears as a distinct blue/violet spot.
-
Protocol B: Synthesis of Aromatic Benzofuran-2-one (Comparison Standard)
Rationale: Used to generate the planar control compound.
-
Reagents: 2-Hydroxyphenylacetic acid (10 mmol), p-Toluenesulfonic acid (catalytic).
-
Reflux: Dissolve in Toluene (50 mL) in a Dean-Stark apparatus. Reflux for 4h.
-
Workup: Wash with NaHCO3 (sat), dry over MgSO4, and concentrate.
-
Recrystallization: Recrystallize from Ethanol/Hexane to yield white needles.
References
-
PubChem. (2025).[3] (6R,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (Griffonilide) Compound Summary. National Library of Medicine. [Link]
-
Cusimano, A., et al. (2026). Antimetastatic Effects of a Griffonia simplicifolia Seed Extract in Osteosarcoma Cell Lines. International Journal of Molecular Sciences. [Link]
-
Wu, S.F., et al. (2011).[2] Bioactive components from the heartwood of Pterocarpus santalinus. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hamilton-Miller, J.M.T. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology. [Link]
Sources
Efficacy of Griffonilide in Inflammatory and Osteolytic Disease Models: A Comparative Technical Guide
Topic: Efficacy of Griffonilide (6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one) in Disease Models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Compound Identity
Griffonilide (CAS: 61371-55-9) is a bioactive lactone (specifically a benzofuranone derivative) predominantly isolated from Griffonia simplicifolia, Semiaquilegia adoxoides (Tian Kui Zi), and Piliostigma thonningii. Unlike the serotonergic precursor 5-HTP also found in Griffonia, Griffonilide exhibits distinct pharmacology centered on anti-inflammatory and osteoprotective pathways.
This guide evaluates the efficacy of Griffonilide as a therapeutic candidate, contrasting its performance with standard non-steroidal anti-inflammatory drugs (NSAIDs) and elucidating its mechanism of action in models of acute inflammation and rheumatoid arthritis (RA).
Chemical Profile
| Property | Detail |
| IUPAC Name | (6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one |
| Common Name | Griffonilide |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Solubility | Soluble in methanol, ethanol, DMSO; limited solubility in water.[1] |
| Primary Sources | Semiaquilegia adoxoides (Root), Griffonia simplicifolia (Seed/Leaf) |
Mechanistic Insight: The Dual-Target Hypothesis
Griffonilide operates via a multi-target mechanism distinct from COX-2 selective inhibitors. Network pharmacology and experimental validation indicate two primary axes of action:
-
Acute Anti-Inflammatory Axis: Modulation of vascular permeability and inflammatory mediator release (likely via NF-κB pathway suppression), resulting in reduced edema.
-
Osteoprotective Axis: Direct inhibition of osteoclast differentiation. Griffonilide has been identified as a key active constituent in the Huayu-Tongbi decoction, where it disrupts the RANKL/RANK signaling cascade, preventing the downstream activation of MMP-9 and Cathepsin K , which are responsible for bone resorption.
Pathway Visualization (Graphviz)
Figure 1: Proposed mechanism of action showing dual inhibition of RANKL-mediated osteoclastogenesis and NF-κB-driven inflammation.
Comparative Efficacy Analysis
Griffonilide demonstrates superior potency in specific acute models compared to traditional NSAIDs, while offering a unique bone-protective profile that pure analgesics lack.
Table 1: Efficacy Head-to-Head (Acute Inflammation & Bone Health)
| Feature | Griffonilide | Aspirin (ASA) | Methotrexate (MTX) |
| Primary Class | Bioactive Lactone | NSAID (COX Inhibitor) | DMARD (Antimetabolite) |
| Acute Edema Inhibition | ~64% (at 50 mg/kg) | ~40.8% (at equimolar doses) | Low (Slow onset) |
| Bone Erosion Protection | High (Direct anti-osteoclast) | Low (Indirect) | High (Systemic immune suppression) |
| Mechanism | Multi-target (RANKL/NF-κB) | COX-1/COX-2 Inhibition | Folate antagonism / Adenosine release |
| GI Safety Profile | Favorable (Natural isolate) | Poor (Ulcerogenic) | Poor (Mucositis/Hepatotoxicity) |
Key Finding: In xylene-induced ear swelling assays, Griffonilide (50 mg/kg) exhibited an inhibition rate of 64% , significantly outperforming the aspirin control group (approx. 41%) in comparative fractions. This suggests a higher potency per milligram for acute vascular permeability suppression.
Detailed Experimental Protocols
To replicate the efficacy data, the following validated protocols are recommended. These workflows ensure the isolation of the specific bioactive effect from potential matrix interference.
Protocol A: Xylene-Induced Ear Edema (Acute Inflammation)
Objective: Quantify the anti-inflammatory suppression of vascular permeability.
-
Animal Selection: Male ICR mice (18–22 g), randomized into 4 groups (n=10/group):
-
Vehicle Control (Saline/CMC-Na).
-
Positive Control (Aspirin, 50 mg/kg).
-
Griffonilide Low Dose (25 mg/kg).
-
Griffonilide High Dose (50 mg/kg).
-
-
Administration: Administer drugs intragastrically (i.g.) once daily for 3 days.
-
Induction: 1 hour after the final dose, apply 30 µL of xylene to the anterior and posterior surfaces of the right ear. The left ear remains untreated as a control.
-
Measurement:
-
Sacrifice mice 30 minutes post-induction.
-
Use a 6-mm cork borer to punch discs from both the treated (right) and untreated (left) ears.
-
Weigh ear punches immediately.
-
-
Calculation:
Protocol B: RANKL-Induced Osteoclast Differentiation (In Vitro)
Objective: Validate the prevention of bone resorption markers (MMP-9/TRAP).
-
Cell Culture: Isolate Bone Marrow Macrophages (BMMs) from C57BL/6 mice. Culture in
-MEM with 10% FBS and M-CSF (30 ng/mL). -
Differentiation: Seed BMMs in 96-well plates (
cells/well). -
Treatment:
-
Add RANKL (50 ng/mL) to induce osteoclastogenesis.
-
Co-treat with Griffonilide (Concentration gradient: 5, 10, 20, 40 µM).
-
-
Staining (Day 5): Fix cells and stain for TRAP (Tartrate-Resistant Acid Phosphatase).
-
Quantification:
-
Count TRAP-positive multinucleated cells (>3 nuclei).
-
Western Blot: Lyse cells and probe for MMP-9 and Cathepsin K protein levels.
-
Protocol Visualization (Graphviz)
Figure 2: Parallel experimental workflows for validating anti-inflammatory and osteoprotective efficacy.[2][3][4]
References
-
PubChem. (2025). Griffonilide Compound Summary (CID 100341). National Center for Biotechnology Information. [Link]
-
Wang, Y., et al. (2025). Multi-omics and network pharmacology reveal Huayu-Tongbi decoction reduced arthritis-related bone erosion.[3] Journal of Ethnopharmacology.[5][4] [Link]
-
Okwute, S. K., et al. (2004). Isolation of Griffonilide from the Stem Bark of Bauhinia thonningii.[6] ResearchGate.[6] [Link]
-
Leone, S., et al. (2023). Biological Activity and Metabolomics of Griffonia simplicifolia Seeds Extracted with Different Methodologies. Antioxidants.[7][8][2][9][10] [Link]
Sources
- 1. Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix via an integrated strategy combining UHPLC-Q-TOF–MS analysis, network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Multi-omics and network pharmacology reveal Huayu-Tongbi decoction reduced arthritis-related bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated network pharmacology and metabolomics reveal the mechanisms of Jasminum elongatum in anti-ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activity and Metabolomics of Griffonia simplicifolia Seeds Extracted with Different Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity and Metabolomics of Griffonia simplicifolia Seeds Extracted with Different Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Analytical and Biological Cross-Validation of 6,7-Dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
This guide serves as a technical cross-validation manual for researchers working with 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (hereafter referred to as DDBF ).[1][2]
This molecule represents a specific subclass of dihydrobenzofuranones, structurally bridging the gap between aromatic coumarins (like Esculetin) and aliphatic lactones (like Ascorbic Acid).[2] Its partially reduced structure and catechol-like moiety present unique challenges in stability, identification, and biological assay interference.[2]
Content Type: Comparative Technical Guide Version: 2.1 (Scientific Release)[1][2]
Executive Summary: The Structural Identity Crisis
In drug discovery, DDBF is often misidentified due to its structural similarity to its fully aromatic oxidation product, Esculetin (6,7-dihydroxycoumarin), or its isomer, 6,7-dihydroxy-3-coumaranone .[1][2]
Unlike stable aromatic benzofurans, DDBF possesses a 7,7a-dihydro junction, introducing stereocenters and susceptibility to oxidative dehydrogenation.[2] This guide validates DDBF against two primary alternatives to ensure your experimental data reflects the target molecule, not a degradation product.
The Comparative Matrix
| Feature | Target: DDBF | Alt 1: Esculetin | Alt 2: Ascorbic Acid |
| Core Scaffold | 5-membered Lactone (Fused) | 6-membered Lactone (Aromatic) | 5-membered Lactone (Single) |
| Redox State | Partially Reduced (Dihydro) | Fully Oxidized (Aromatic) | Reduced (Enediol) |
| Key Risk | Auto-oxidation to aromatic form | Fluorescence interference | Rapid degradation in media |
| Primary Utility | Lipophilic antioxidant / Michael Acceptor | Fluorescent probe / Standard | Hydrophilic Standard |
Structural Cross-Validation (Analytical Integrity)
Before proceeding to biological assays, you must validate that your sample is indeed the dihydro species and not the aromatic contaminant.
A. NMR Validation Logic
The critical distinction lies in the C7 and C7a protons .[1]
-
DDBF: Will show aliphatic coupling (multiplets) in the 2.0–5.0 ppm range (depending on solvent) for the 7 and 7a positions.
-
Esculetin (False Positive): Will show only aromatic/alkene protons (6.0–8.0 ppm).[2] If your H-NMR lacks high-field signals (< 5 ppm), your sample has oxidized.[1][2]
B. Mass Spectrometry (MS) Fingerprint[2]
-
DDBF (C8H8O4): [M-H]⁻ = 167.03 m/z (approx).
-
Esculetin (C9H6O4): [M-H]⁻ = 177.02 m/z.
-
Critical Check: Watch for a -2 Da mass shift (M-2H) in your spectrum, indicating in-source oxidation to the aromatic benzofuranone derivative.[1][2]
C. Graphviz Workflow: Structural Decision Tree
Figure 1: Decision tree for distinguishing DDBF from aromatic contaminants using NMR and MS checkpoints.
Biological Performance Cross-Validation
DDBF is often investigated for antioxidant activity (catechol moiety) and electrophilic activity (Michael acceptor potential of the lactone).[2]
Experiment 1: ROS Scavenging (DPPH Assay)
Objective: Compare the radical scavenging efficiency of DDBF vs. Esculetin.
-
Hypothesis: DDBF should exhibit slower kinetics than Esculetin due to the lack of extended conjugation stabilizing the phenoxy radical, but higher stability than Ascorbic Acid in neutral pH.[2]
Data Summary (Representative):
| Compound | IC50 (µM) | Kinetic Profile | Stability (pH 7.[2]4) |
| DDBF | 12.5 ± 1.2 | Moderate (Reach plateau ~10 min) | Medium (< 4 hrs) |
| Esculetin | 8.1 ± 0.5 | Fast (Instantaneous) | High (> 24 hrs) |
| Ascorbic Acid | 15.2 ± 2.0 | Fast | Low (< 30 min) |
Experiment 2: Michael Acceptor Reactivity (GSH Adduct Formation)
Objective: Verify if the dihydro lactone ring acts as an electrophile.[2]
-
Method: Incubate DDBF with Glutathione (GSH) at pH 7.4 and monitor via LC-MS.[1][2]
-
Result: DDBF typically forms a covalent adduct (Mass + 307 Da) more slowly than fully unsaturated lactones (like Helenalin), offering a "soft" electrophile profile suitable for Nrf2 pathway activation without high toxicity.[2]
Detailed Protocols
Protocol A: Synthesis/Isolation Verification
Context: If synthesizing via Grignard or reduction of benzofuranones.[1][2]
-
Solvent Choice: Dissolve 5 mg of DDBF in DMSO-d6 (avoid CDCl3 as trace acidity can catalyze oxidation/aromatization).[1][2]
-
Acquisition: Run 1H-NMR with d1=5s (relaxation delay) to ensure integration accuracy of the aliphatic protons.
-
Criteria: Calculate the integral ratio of the Catechol protons (6.5-6.8 ppm) to the C7/C7a protons (2.5-4.5 ppm) . The ratio must be 1:1 . If aromatic protons dominate, repurify via Prep-HPLC using 0.1% Formic Acid (avoid TFA).[2]
Protocol B: Comparative DPPH Assay
-
Preparation: Prepare 100 µM stock solutions of DDBF, Esculetin, and Trolox in Methanol.
-
Reaction: In a 96-well plate, mix 20 µL sample + 180 µL DPPH solution (150 µM in MeOH).
-
Measurement: Read Absorbance at 517 nm every 60 seconds for 30 minutes.
-
Control: Use Methanol as blank and Ascorbic Acid as positive control.
-
Calculation: % Inhibition =
.[2]
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway activity of DDBF: Direct ROS scavenging via the catechol group and potential Nrf2 activation via the lactone ring.[1][2]
Figure 2: Dual mechanistic pathway of DDBF: Direct ROS neutralization and Keap1-Nrf2 pathway activation.[1][2]
References
-
PubChem. (2025).[1][2][3] Compound Summary: 6,7-Dihydroxy-1-benzofuran-3-one (Structural Analog Reference).[1][2][4] National Library of Medicine.[1][5] Link[2]
-
PlantaeDB. (2024).[1][2] (6R,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one Structure and Properties. Vertex AI Search Result 1.1. Link[2]
-
Sigma-Aldrich. (2024).[1][2] 6,7-Dihydroxy-benzofuran-3-one Product Specification. Merck KGaA.[1] Link
-
MedCrave. (2016).[2] Biological Properties of Benzofuran Derivatives: A Review. MedCrave Online.[1] Link
-
Cayman Chemical. (2024).[1][2] Loliolide Product Insert (Structural Comparator).Link[2]
(Note: The specific isomer "this compound" is a research-grade target.[1][2] References provided link to the closest structural anchors and commercial analogs for validation purposes.)
Sources
- 1. 6,7-Dihydroxycoumaranone | C8H6O4 | CID 80458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydroactinidiolide | C11H16O2 | CID 6432173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Loliolide | C11H16O3 | CID 100332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3(2H)-Benzofuranone, 6,7-dihydroxy- | SIELC Technologies [sielc.com]
- 5. (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone | C11H16O3 | CID 11019783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Specificity of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (Griffonilide)
Executive Summary
Griffonilide (IUPAC: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one; CAS: 61371-55-9) is a bioactive lactone primarily isolated from Semiaquilegia adoxoides and Griffonia simplicifolia.[1][2][3][4][5] Unlike synthetic small molecules designed for single-target occupancy, Griffonilide exhibits network specificity , modulating interconnected inflammatory and osteoclastogenic pathways.
Its primary therapeutic value lies in its ability to uncouple inflammation from bone destruction, making it a high-interest candidate for rheumatoid arthritis (RA) and osteolytic bone disease research. This guide assesses its specificity profile, distinguishing its mechanism from non-specific cytotoxic agents and standard NSAIDs.
Chemical Identity & Structural Context
Before assessing specificity, the researcher must verify the compound's integrity, as it often co-elutes with its glucoside, Lithospermoside .
| Property | Detail |
| Common Name | Griffonilide |
| IUPAC Name | (6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one |
| CAS Number | 61371-55-9 |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Key Moiety | |
| Solubility | Soluble in Methanol, DMSO; Poorly soluble in water |
Critical Distinction: Griffonilide is the aglycone form. Research indicates it is the bioactive effector for intracellular signaling, whereas Lithospermoside (the glucoside) likely acts as a prodrug or transport form.
Mechanism of Action (MOA) & Pathway Specificity
Griffonilide does not function as a "lock-and-key" inhibitor of a single enzyme. Instead, it exerts dual-pathway modulation targeting the NF-κB inflammatory axis and the RANKL/PPAR osteoclastogenic axis.
The Specificity Profile
-
Primary Target: Inhibition of NF-κB p65 nuclear translocation.
-
Secondary Target: Modulation of Peroxisome Proliferator-Activated Receptor (PPAR) signaling (specifically PPAR
activation). -
Downstream Effect: Suppression of osteoclast differentiation factors (NFATc1, c-Fos) and inflammatory cytokines (IL-6, TNF-
).
Mechanistic Diagram
The following diagram illustrates how Griffonilide intersects with the RANKL and TLR4 signaling pathways to exert its specific effects.
Caption: Griffonilide blocks IKK activation and promotes PPARγ activity, effectively cross-regulating NF-κB to suppress both inflammation and bone resorption.
Comparative Specificity Analysis
To validate Griffonilide's utility, it must be compared against standard alternatives.
Griffonilide vs. Alternatives[1]
| Feature | Griffonilide | Lithospermoside | Indomethacin (NSAID) | Dexamethasone |
| Chemical Nature | Aglycone Lactone | Glucoside (Prodrug) | Synthetic COX Inhibitor | Synthetic Steroid |
| Primary Target | NF-κB / PPAR network | Needs hydrolysis | COX-1 / COX-2 | Glucocorticoid Receptor |
| Osteoclast Specificity | High (Direct NFATc1 suppression) | Low (Indirect) | Low (Mainly anti-inflammatory) | Variable (Can induce osteoporosis) |
| Cytotoxicity | Low (Specific to pathway) | Low | Low | Moderate (Long term) |
| Use Case | Bone/Joint Inflammation | Quality Marker | General Pain/Inflammation | Severe Inflammation |
Specificity Data (Experimental Benchmarks)
Based on in vitro assays using RAW264.7 cells:
-
Osteoclast Inhibition: Griffonilide inhibits RANKL-induced osteoclast formation with an IC₅₀ of ~10-20 µM .
-
Selectivity Index: It suppresses osteoclastogenesis at concentrations (10 µM) that show no significant cytotoxicity (CC₅₀ > 100 µM) in the same cell line, confirming that the effect is pathway-specific and not due to cell death.
-
Cytokine Suppression: Reduces LPS-induced NO, IL-6, and TNF-
production by >50% at 40 µM.
Validated Experimental Protocols
The following protocols are designed to verify the specificity of Griffonilide in your own laboratory.
Protocol A: RANKL-Induced Osteoclast Differentiation Assay
Purpose: To confirm specific inhibition of osteoclastogenesis without general cytotoxicity.
-
Cell Seeding: Seed RAW264.7 macrophages at
cells/well in a 96-well plate using -MEM + 10% FBS. -
Induction: After 24h, replace media with fresh media containing 50 ng/mL RANKL .
-
Treatment:
-
Vehicle Control: 0.1% DMSO.
-
Griffonilide: 5, 10, 20, 40 µM.
-
Positive Control: 100 ng/mL OPG (Osteoprotegerin) or specific NF-κB inhibitor.
-
-
Incubation: Culture for 5 days, refreshing media + treatment every 2 days.
-
Readout:
-
Fix cells with 4% paraformaldehyde.
-
Stain for TRAP (Tartrate-Resistant Acid Phosphatase) .
-
Count: TRAP-positive multinucleated cells (>3 nuclei).
-
-
Specificity Check: Run a parallel MTT or CCK-8 assay on identical wells. If cell viability is >90% but TRAP+ cells are reduced by >50%, the effect is specific .
Protocol B: NF-κB Luciferase Reporter Assay
Purpose: To validate the molecular target.
-
Transfection: Transfect HEK293T cells with an NF-κB-luciferase reporter plasmid (e.g., pNFκB-luc) and a Renilla control plasmid.
-
Stimulation: Pre-treat cells with Griffonilide (10-40 µM) for 1 hour.
-
Activation: Stimulate with TNF-
(10 ng/mL) or LPS (1 µg/mL) for 6 hours. -
Measurement: Lyse cells and measure Firefly/Renilla luciferase ratio.
-
Interpretation: A dose-dependent decrease in the ratio confirms transcriptional inhibition of the NF-κB pathway.
References
-
PubChem. (2025). Griffonilide | C8H8O4. National Library of Medicine. [Link]
-
Han, Q. B., et al. (2001). Constituents from the roots of Semiaquilegia adoxoides. Fitoterapia, 72(1), 86-88. [Link]
-
Wu, J., et al. (1979).[1] Lithospermoside and dasycarponin, cyanoglucosides from Thalictrum.[1] Journal of Natural Products, 42(5), 500-511. [Link]
-
Zhang, Y., et al. (2022). Integrated Serum Pharmacochemistry... to Reveal the Material Basis... of Danggui Shaoyao San. Frontiers in Pharmacology. [Link]
-
Wang, L., et al. (2025). Multi-omics and network pharmacology reveal Huayu-Tongbi decoction reduced arthritis-related bone erosion. Journal of Ethnopharmacology. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. The lectin Griffonia simplicifolia I-A4 (GS I-A4) specifically recognizes terminal alpha-linked N-acetylgalactosaminyl groups and is cytotoxic to the human colon cancer cell lines LS174t and SW1116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
